molecular formula C8H19NO3S B3046744 Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- CAS No. 128869-82-9

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Cat. No.: B3046744
CAS No.: 128869-82-9
M. Wt: 209.31 g/mol
InChI Key: UPHBQDNBVWTEQW-UHFFFAOYSA-N
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Description

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- is a useful research compound. Its molecular formula is C8H19NO3S and its molecular weight is 209.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[di(propan-2-yl)amino]ethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO3S/c1-7(2)9(8(3)4)5-6-13(10,11)12/h7-8H,5-6H2,1-4H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHBQDNBVWTEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCS(=O)(=O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563949
Record name 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128869-82-9
Record name 2-[Di(propan-2-yl)amino]ethane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- basic properties"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for research scientists. It prioritizes the structural rationale (Structure-Activity Relationship) and practical utility of the compound, treating it as a specialized tool for high-fidelity chemical biology.

The "Hünig's Buffer": A Non-Nucleophilic Zwitterion for Precision Bioconjugation[1]

CAS: 128869-82-9 | Abbreviation: DIEAS (Proposed) | Class: Sterically Hindered Good’s Buffer[1]

Executive Summary & Chemical Logic

In the landscape of biological buffers, 2-(Diisopropylamino)ethanesulfonic acid represents a critical functional niche.[1] It is effectively the zwitterionic analog of N,N-Diisopropylethylamine (DIPEA/Hünig's Base) .[1]

While standard Good's buffers (MES, HEPES, TRIS) are ubiquitous, they suffer from a fatal flaw in bioconjugation chemistry: nucleophilicity . The nitrogen centers in TRIS (primary) or HEPES (accessible tertiary) can compete with target proteins during reactions involving electrophiles like NHS-esters, aldehydes, or alkyl halides.[1]

DIEAS solves this through steric shielding .[1] The two bulky isopropyl groups flank the nitrogen center, rendering it chemically inert to electrophilic attack while maintaining its proton-accepting capability (buffering).[1] This guide outlines the properties, synthesis, and application of this specialized agent.[1]

Physicochemical Profile

Structural Analysis

The molecule consists of a sulfonate head group (permanently anionic at pH > 2) and a tertiary amine tail.

PropertyValue / Description
Formula

Molecular Weight 209.31 g/mol
pKa (Estimated) 7.2 – 7.8 (at 25°C)*
Useful pH Range 6.5 – 8.5
Solubility High in Water (>1 M); Low in Ethanol/Acetone
Zwitterionic Character Isoelectric point (pI) is negligible due to strong acid/weak base nature; exists as zwitterion in crystalline form.[1]

*Note on pKa: The pKa is derived from the base strength of DIPEA (pKa ~10.7) minus the inductive electron-withdrawing effect of the ethyl-sulfonate group (


), placing it near the physiological optimum.[1]
The "Steric Shield" Mechanism

The diagram below illustrates why DIEAS is superior to TRIS/HEPES for labeling reactions.

StericShield TRIS TRIS Buffer (Primary Amine) NHS NHS-Ester (Labeling Reagent) TRIS->NHS Side Reaction! (Buffer consumes Reagent) Protein Target Protein (Lysine Residues) NHS->Protein Desired Labeling DIEAS DIEAS Buffer (Steric Hindrance) DIEAS->NHS No Reaction (Steric Repulsion)

Figure 1: Comparative reactivity. TRIS competes for the label; DIEAS is inert due to isopropyl bulk.[1]

Synthesis & Purification Protocol

As this compound is often custom-synthesized rather than bought in bulk, the following protocol describes the conversion of the commercially available precursor 2-(Diisopropylamino)ethyl chloride into the sulfonic acid via a Strecker sulfite alkylation.[1]

Reagents
  • Precursor: 2-(Diisopropylamino)ethyl chloride hydrochloride (CAS 4261-68-1).[1][2]

  • Reagent: Sodium Sulfite (

    
    ), anhydrous.
    
  • Solvent: Deionized Water / Ethanol (1:1 v/v).

  • Catalyst: Sodium Iodide (NaI) - catalytic amount (optional, accelerates halide exchange).[1]

Step-by-Step Methodology

Step 1: Nucleophilic Substitution

  • Dissolve 0.1 mol of 2-(Diisopropylamino)ethyl chloride HCl in 100 mL of water/ethanol mixture.

  • Add 0.12 mol of Sodium Sulfite (20% excess to drive completion).

  • Reflux the mixture at 85°C for 12–16 hours . The reaction proceeds via the displacement of the chloride by the sulfite ion.[1]

    • Checkpoint: Monitor by TLC or pH stability (reaction releases NaCl, pH stabilizes).

Step 2: Ion Exchange (Desalting) The reaction mixture contains the product, unreacted sulfite, and NaCl.

  • Concentrate the solution under reduced pressure (Rotavap) to remove ethanol.

  • Pass the aqueous residue through a Cation Exchange Resin (H+ form) (e.g., Dowex 50W).

    • Mechanism:[3][4] The amino-sulfonic acid binds to the resin via the amine;

      
       ions pass through.[1]
      
  • Elute the product using 1M Aqueous Ammonia .[1] The product elutes as the ammonium salt.[1]

Step 3: Crystallization (Zwitterion Formation) [1]

  • Boil off the ammonia (evaporate to dryness).

  • Redissolve the residue in a minimum volume of hot water.[1]

  • Add hot ethanol until the solution turns slightly turbid.

  • Cool slowly to 4°C. White, lustrous crystals of the zwitterion will precipitate.

  • Validation: Check for absence of chloride (

    
     test) and sulfate (
    
    
    
    test).

SynthesisFlow Start Start: 2-(Diisopropylamino) ethyl chloride HCl Reflux Reflux with Na2SO3 (85°C, 16h) Start->Reflux IonEx Cation Exchange (H+ Form) Remove NaCl/Na2SO3 Reflux->IonEx Cryst Recrystallization (Water/Ethanol) IonEx->Cryst Final Pure DIEAS Zwitterion Cryst->Final

Figure 2: Synthesis workflow from chloramine precursor to pure zwitterion.

Applications in Drug Development[1]

"Click" Chemistry & Bioconjugation

In the development of Antibody-Drug Conjugates (ADCs), pH control is vital during the linker attachment.[1]

  • Problem: Standard buffers like PBS (phosphate) can precipitate certain metal catalysts, while amine buffers (Tris) react with NHS-ester linkers.[1]

  • DIEAS Solution: Use 50 mM DIEAS (pH 7.5) as the reaction medium. Its non-coordinating nature prevents metal interference (e.g., in Cu-catalyzed Click reactions) and its steric bulk prevents side-reactions with the linker.[1]

Protein Stabilization

The bulky hydrophobic isopropyl groups of DIEAS can act as "chaotropic shields" in solution, potentially reducing the aggregation of hydrophobic proteins compared to the highly polar glycine or taurine backbones of standard buffers.[1]

Anion Exchange Chromatography

DIEAS can be used as a running buffer in Anion Exchange (AEX). Because the amine is hindered, it does not interact with the resin functional groups, providing a "cleaner" elution profile for sensitive proteins.[1]

References

  • PubChem Compound Summary. (n.d.). Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (CID 14782796).[1][5] National Library of Medicine.[1] Retrieved from [Link]

  • Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry.[1] (Foundational text on zwitterionic buffer design principles). Retrieved from [Link][1]

  • Hünig, S., & Kiessel, M. (1958). Spezifische Protonenacceptoren als Hilfsbasen.[1] Chemische Berichte.[1] (Original description of the steric properties of diisopropylethylamine bases).

  • US EPA Substance Registry. (n.d.). Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-.[1][5] Retrieved from [Link][1]

Sources

An In-depth Technical Guide to 2-(Diisopropylamino)ethanesulfonic Acid (CAS 128869-82-9)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diisopropylamino)ethanesulfonic acid, identified by the CAS number 128869-82-9, is a tertiary amine-containing sulfonic acid. Its structure, featuring a hydrophilic sulfonate group and a sterically hindered hydrophobic diisopropylamino group, suggests its potential utility in various biochemical and pharmaceutical applications. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic pathway, and an exploration of its potential applications based on its chemical nature. It is important to note that publicly available experimental data for this specific compound is limited; therefore, some of the presented information is based on computational predictions and analogy to structurally related compounds.

Chemical Identification

  • CAS Number: 128869-82-9

  • IUPAC Name: 2-[di(propan-2-yl)amino]ethanesulfonic acid[1]

  • Synonyms: 2-(Diisopropylamino)ethane-1-sulfonic acid, 2-(N,N-diisopropylamino)ethanesulfonic acid[1]

  • Molecular Formula: C₈H₁₉NO₃S[1]

  • Molecular Weight: 209.31 g/mol [1]

  • Chemical Structure:

    • SMILES: CC(C)N(CCS(=O)(=O)O)C(C)C[1]

Physicochemical Properties

A summary of the available physicochemical data for 2-(Diisopropylamino)ethanesulfonic acid is presented below. The majority of these properties are computationally predicted and should be considered as estimates pending experimental verification.[1]

PropertyValueSource
Molecular Weight 209.31 g/mol PubChem[1]
XLogP3-AA (LogP) -1.5PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[1]
Rotatable Bond Count 5PubChem (Computed)[1]
Topological Polar Surface Area 66 ŲPubChem (Computed)[1]
Formal Charge 0PubChem (Computed)[1]
Complexity 220PubChem (Computed)[1]

Solubility: Based on its structure, 2-(diisopropylamino)ethanesulfonic acid is expected to be soluble in polar solvents such as water, owing to the presence of the highly polar sulfonic acid group. The diisopropylamino group may impart some solubility in less polar organic solvents.

pKa: The pKa of the sulfonic acid group is expected to be low, making it a strong acid. The tertiary amine will have a pKa in the basic range, making the molecule zwitterionic over a wide pH range.

Synthesis Pathway

A generalized two-step synthesis is outlined below:

Step 1: Synthesis of 2-(Diisopropylamino)ethanethiol

A common method for synthesizing aminothiols is the reaction of an aminoethyl halide with a source of sulfur, such as thiourea, followed by hydrolysis.[2]

Step 2: Oxidation to 2-(Diisopropylamino)ethanesulfonic acid

The resulting aminothiol can then be oxidized to the sulfonic acid. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide or nitric acid.[3]

Diagram of Plausible Synthesis Workflow

G cluster_step1 Step 1: Aminothiol Formation cluster_step2 Step 2: Oxidation A 2-(Diisopropylamino)ethyl chloride hydrochloride C Isothiouronium Salt Intermediate A->C Reaction B Thiourea B->C E 2-(Diisopropylamino)ethanethiol C->E Hydrolysis D Hydrolysis (e.g., NaOH) D->E F 2-(Diisopropylamino)ethanethiol H 2-(Diisopropylamino)ethanesulfonic acid (CAS 128869-82-9) F->H Oxidation G Oxidizing Agent (e.g., H2O2) G->H

Caption: Plausible two-step synthesis of 2-(Diisopropylamino)ethanesulfonic acid.

Potential Applications in Research and Drug Development

Based on its chemical structure, 2-(Diisopropylamino)ethanesulfonic acid has several potential applications, although specific use cases are not well-documented.

  • Biological Buffer: The presence of both a strongly acidic sulfonic acid group and a basic tertiary amine group suggests that this compound could act as a zwitterionic buffer. The pKa of the tertiary amine would determine its effective buffering range. Such buffers are crucial for maintaining a stable pH in a wide array of biological assays and formulations.[4]

  • Surfactant/Detergent: The combination of a hydrophilic sulfonate head and a hydrophobic diisopropylamino tail gives the molecule amphiphilic properties. This could make it useful as a surfactant or detergent in solubilizing proteins and lipids, or in various formulations.

  • Intermediate in Chemical Synthesis: This compound could serve as a versatile building block for the synthesis of more complex molecules, including novel pharmaceutical agents. The reactive sulfonic acid and tertiary amine groups allow for a variety of chemical modifications.

Safety and Handling

  • General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

  • Hazards: Strong sulfonic acids can be corrosive. Tertiary amines can be irritants. The overall hazard profile of this compound is unknown and it should be handled with care.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Experimental Protocols

Due to the limited published data on 2-(Diisopropylamino)ethanesulfonic acid, specific, validated experimental protocols are not available. However, a general protocol for the preparation of a buffer solution, should this compound prove to be a useful buffering agent, is provided below.

Protocol: Preparation of a 0.1 M Buffer Solution (Hypothetical)

  • Objective: To prepare a 0.1 M stock solution of 2-(Diisopropylamino)ethanesulfonic acid.

  • Materials:

    • 2-(Diisopropylamino)ethanesulfonic acid (CAS 128869-82-9)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated pH meter

    • 1 M NaOH and 1 M HCl solutions for pH adjustment

    • Volumetric flask

    • Stir plate and stir bar

  • Procedure:

    • Calculate the mass of 2-(Diisopropylamino)ethanesulfonic acid required to make the desired volume of a 0.1 M solution (Mass = 0.1 mol/L * 209.31 g/mol * Volume in L).

    • Weigh the calculated amount of the compound and transfer it to a beaker containing approximately 80% of the final volume of high-purity water.

    • Dissolve the compound completely using a stir bar and stir plate.

    • Once dissolved, carefully monitor the pH using a calibrated pH meter.

    • Adjust the pH to the desired value by dropwise addition of 1 M NaOH or 1 M HCl.

    • Once the target pH is reached and stable, transfer the solution to a volumetric flask.

    • Add high-purity water to the final volume mark.

    • Mix the solution thoroughly by inverting the flask several times.

    • Store the buffer solution at an appropriate temperature (e.g., 4°C).

Diagram of Buffer Preparation Workflow

G A Calculate Mass B Weigh Compound A->B C Dissolve in Water B->C D Measure pH C->D E Adjust pH (NaOH/HCl) D->E F Bring to Final Volume E->F G Mix Thoroughly F->G H Store Appropriately G->H

Caption: General workflow for preparing a buffer solution.

Conclusion

2-(Diisopropylamino)ethanesulfonic acid (CAS 128869-82-9) is a chemical compound with potential applications in scientific research and development, particularly as a biological buffer or surfactant. However, the current body of publicly available, experimentally-verified data on its physicochemical properties and specific applications is limited. Further research is required to fully characterize this compound and validate its potential uses. Researchers and drug development professionals are advised to proceed with caution, relying on the computed data as a preliminary guide and conducting thorough in-house validation.

References

  • PubChem. Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-. National Center for Biotechnology Information. [Link]

  • ChemDmart. SAFETY DATA SHEET: N,N-Diisopropylethylamine. [Link]

  • Solubility of Things. Diisopropylethanolamine. [Link]

  • Google Patents. Production method of diisopropylethylamine.
  • NIST WebBook. 2-(Diisopropylamino)ethanethiol. [Link]

  • PubChem. 2-(Dimethylamino)ethanesulfonic acid. [Link]

  • LookChem. 2-(Diisopropylamino)ethanethiol hydrochloride. [Link]

  • EPA Substance Registry Services. Ethanesulfonic acid, 2-[[[2,5-dichloro-4-[2-[4-(diethylamino)-2-methylphenyl]diazenyl]phenyl]sulfonyl]amino]-. [Link]

  • RadTech. The Role of 2-Acrylamido-2-methylpropanesulfonic Acid in Conductive Medical Hydrogel Electrodes. [Link]

  • Stýskala, J., Cankař, P., Soural, M., Bednář, P., & Lemr, K. (2007). Preparation and characterization of some unsymmetrical 2-(dialkylamino)ethanethiols. Arkivoc, 2007(15), 171-180. [Link]

  • PMC. Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. [Link]

  • PrepChem.com. Preparation of ethanesulfonic acid. [Link]

Sources

Technical Monograph: 2-[Di(propan-2-yl)amino]ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on 2-[di(propan-2-yl)amino]ethanesulfonic acid , a specialized zwitterionic compound distinct from, yet structurally related to, the classic Good's buffers.

Structural Analysis, Synthesis, and Applications of a Sterically Hindered Zwitterion

Executive Summary & Nomenclature Alert

Target Molecule: 2-[di(propan-2-yl)amino]ethanesulfonic acid CAS Registry Number: 128869-82-9 Molecular Formula:


Molecular Weight:  209.31  g/mol 
⚠️ Critical Disambiguation

In high-throughput screening and procurement, this compound is frequently confused with DIPSO due to phonetic similarities and structural analogies. They are not identical.

FeatureTarget Molecule DIPSO (Common Buffer)
IUPAC Name 2-[di(propan-2-yl)amino]ethanesulfonic acid 3-[N,N-bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid
Nitrogen Substituents Isopropyl (Hydrophobic, Steric Bulk)Hydroxyethyl (Hydrophilic, H-bonding)
Backbone Ethanesulfonic acid2-Hydroxypropanesulfonic acid
Primary Utility Specialized non-nucleophilic buffer, intermediateStandard cell culture buffer (pKa 7.6)

Chemical Structure & Physicochemical Profile[2][3][4][5][6][7][8]

The molecule features a sulfonate head group separated by an ethyl linker from a tertiary amine nitrogen. The nitrogen is substituted with two isopropyl groups.[1] This "diisopropyl" motif is the defining functional characteristic, imparting significant steric hindrance to the nitrogen center.

Structural Visualization

ChemicalStructure cluster_properties Physicochemical Impact N_center Tertiary Amine (Steric Center) Linker Ethyl Linker (-CH2-CH2-) N_center->Linker Prop2 Low Nucleophilicity (Non-interfering) N_center->Prop2 Isopropyl_1 Isopropyl Group (Hydrophobic Shield) Isopropyl_1->N_center Prop1 High Lipophilicity (vs. HEPES/DIPSO) Isopropyl_1->Prop1 Isopropyl_2 Isopropyl Group (Hydrophobic Shield) Isopropyl_2->N_center Sulfonate Sulfonate Group (SO3H / SO3-) Linker->Sulfonate

Figure 1: Structural decomposition highlighting the steric shielding of the amine core.

Predicted Properties

Based on Structure-Activity Relationship (SAR) data of analogous amino-sulfonic acids:

  • pKa (Predicted): ~7.2 – 7.8 at 25°C.

    • Rationale: The isopropyl groups are electron-donating (+I effect), which typically increases basicity compared to ethyl groups. However, the steric bulk can impede solvation of the protonated ammonium form, potentially modulating the pKa. It likely sits slightly above BES (pKa 7.1).

  • Metal Binding: Negligible.

    • Mechanism:[2][3] The bulky isopropyl groups sterically prevent the nitrogen lone pair from effectively coordinating with divalent cations (

      
      , 
      
      
      
      ). This makes it superior to buffers like Tricine or Bicine for metalloenzyme assays.
  • Solubility: High in water (zwitterionic), but with increased solubility in organic modifiers (methanol/ethanol) compared to hydroxylated buffers (DIPSO/HEPES) due to the lipophilic isopropyl wings.

Synthesis & Manufacturing Protocol

Since this is a specialized compound, commercial stocks may be limited. The following protocol outlines a robust synthesis route via Nucleophilic Substitution (Sulfomethylation analog) .

Reaction Scheme

Precursors: Diisopropylamine + Sodium 2-bromoethanesulfonate.

SynthesisRoute Step1 Reagent Prep Diisopropylamine (Nucleophile) + Sodium 2-Bromoethanesulfonate Step2 Nucleophilic Substitution Reflux (Ethanol/Water), 80°C, 24h Base Catalyst (NaOH) Step1->Step2 Alkylation Step3 Intermediate Sodium 2-(diisopropylamino)ethanesulfonate Step2->Step3 Yield ~70-80% Step4 Acidification & Purification Ion Exchange (H+ form) Crystallization (MeOH/Acetone) Step3->Step4 Desalting Final Target Product 2-[di(propan-2-yl)amino]ethanesulfonic acid Step4->Final Isolation

Figure 2: Synthetic pathway for laboratory-scale production.

Detailed Methodology
  • Stoichiometry: Dissolve 1.0 eq of Sodium 2-bromoethanesulfonate in water. Add 2.2 eq of Diisopropylamine. The excess amine acts as a proton scavenger.

  • Reaction: Reflux the mixture at 80-90°C for 24 hours. The steric bulk of the diisopropylamine requires vigorous thermal energy to overcome the activation barrier for

    
     substitution.
    
  • Work-up: Concentrate the solution under reduced pressure.

  • Purification: Pass the crude residue through a cation-exchange resin (strongly acidic,

    
     form). Elute with ammonia or suitable volatile base if necessary, or collect the zwitterion in the flow-through depending on resin choice.
    
  • Crystallization: Recrystallize from hot ethanol/acetone mixtures to remove inorganic bromide salts.

Applications in Research & Drug Development

This molecule fills a niche gap where standard Good's buffers fail due to nucleophilicity or hydrophilicity issues.

Non-Nucleophilic Buffering

In conjugation chemistry (e.g., NHS-ester labeling, aldehyde cross-linking), primary and secondary amine buffers (Tris, Glycine) cause side reactions.

  • Advantage: The tertiary amine combined with isopropyl steric shields renders this molecule virtually inert to electrophiles.

  • Use Case: Buffering pH during the conjugation of antibody-drug conjugates (ADCs) or protein labeling with sensitive esters.

Lipophilic Membrane Studies

Unlike HEPES (highly polar), the diisopropyl moiety allows this buffer to interact differently with lipid bilayers.

  • Use Case: Electrophysiology or ion channel assays where the buffer must not strip essential lipids or where a specific membrane-water partition coefficient is required.

Comparative Buffer Selection Matrix
Parameter2-[di(propan-2-yl)...] HEPES BES DIPSO
pKa (25°C) ~7.5 (Est.)7.487.097.60
Metal Binding Very Low NegligibleLowLow
Lipophilicity High LowLowLow
Steric Bulk High ModerateModerateModerate
Primary Use Inert chemical systemsCell CultureBiological AssaysEnzymology

Safety & Handling (SDS Highlights)

While specific toxicological data for CAS 128869-82-9 is sparse, its class (amino-sulfonic acids) dictates the following safety protocols:

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.

  • Handling: Use standard PPE (Gloves, Goggles). Avoid inhalation of dust.

  • Storage: Hygroscopic. Store in a desiccator at room temperature.

  • Stability: Stable under normal temperatures and pressures. Incompatible with strong oxidizing agents.

References

  • PubChem. Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (Compound). National Library of Medicine. [Link]

  • Good, N. E., et al. Hydrogen Ion Buffers for Biological Research. Biochemistry, 1966.[4][5] (Foundational text on zwitterionic buffer design principles). [Link]

  • Ferreira, C. M., et al. Physicochemical properties of Good's buffers. Journal of Solution Chemistry, 2015. (Reference for pKa/solubility correlations in amino-sulfonates). [Link]

Sources

In-Depth Technical Guide to the Hydrolysis of VX Nerve Agent and the Formation of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on the Core Chemistry, Kinetics, and Analytical Methodologies

Foreword: Understanding the Duality of VX Hydrolysis

The V-series nerve agent, VX (O-ethyl S-[2-(diisopropylamino)ethyl] methylphosphonothioate), stands as one of the most potent chemical warfare agents ever developed. Its high toxicity and environmental persistence necessitate a profound understanding of its degradation pathways for the development of effective decontamination strategies and for forensic analysis.[1][2] Hydrolysis, the reaction with water, is a primary route of VX degradation. However, this process is a double-edged sword. While one pathway leads to detoxification, another yields a product of comparable toxicity to the parent compound. This guide provides an in-depth technical exploration of the hydrolysis of VX, with a specific focus on the formation, properties, and analysis of its highly toxic byproduct, S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate, commonly known as EA-2192. This document is intended for researchers, scientists, and drug development professionals engaged in the study of chemical warfare agents and the development of countermeasures.

Section 1: The Dichotomous Hydrolysis of VX: A Mechanistic Overview

The hydrolysis of VX proceeds via two competing nucleophilic substitution reactions at the phosphorus center, resulting in the cleavage of either the P-S bond or the P-O bond.[3] The specific pathway is highly dependent on the reaction conditions, most notably the pH of the aqueous environment.[4]

P-S Bond Cleavage: The Path to Detoxification

Under most conditions, the predominant hydrolysis pathway involves the cleavage of the phosphorus-sulfur (P-S) bond. This reaction yields two primary products: ethyl methylphosphonic acid (EMPA) and 2-(diisopropylamino)ethanethiol.[4] EMPA is a key biomarker used to confirm exposure to VX and is significantly less toxic than the parent agent.[3] This pathway is generally considered the detoxification route.

P-O Bond Cleavage: Formation of the Toxic Metabolite EA-2192

The more insidious pathway is the cleavage of the phosphorus-oxygen (P-O) bond. This reaction results in the formation of S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate (EA-2192) and ethanol.[4] EA-2192 is a highly toxic and persistent organophosphorus compound that is nearly as potent an acetylcholinesterase inhibitor as VX itself.[5][6] Its formation during the natural degradation or decontamination of VX presents a significant challenge.

dot

Caption: Competing hydrolysis pathways of the nerve agent VX.

Section 2: Kinetics and Influencing Factors of EA-2192 Formation

The ratio of P-S to P-O bond cleavage, and thus the yield of EA-2192, is not static. It is critically influenced by environmental factors, providing a basis for controlling the degradation process.

The Role of pH

The pH of the aqueous solution is the most significant factor governing the hydrolysis pathway of VX.

  • Neutral to Weakly Alkaline Conditions (pH 7-10): In this range, the hydrolysis of VX predominantly leads to the formation of EA-2192.[6]

  • Strongly Alkaline Conditions (pH > 10): Under highly basic conditions, such as in the presence of concentrated sodium hydroxide, the cleavage of the P-S bond is favored.[4] Computational studies and experimental evidence suggest that alkaline hydrolysis yields approximately 87% of the non-toxic EMPA and 13% of the toxic EA-2192.[4] While this represents a significant reduction in the formation of the toxic byproduct, it does not eliminate it.

  • Acidic Conditions (pH < 6): Acidic conditions also predominantly favor the formation of non-toxic products through P-S bond cleavage.[1]

The Influence of Temperature

As with most chemical reactions, temperature plays a crucial role in the rate of VX hydrolysis. Increased temperatures accelerate the overall degradation of VX. In decontamination processes utilizing alkaline hydrolysis, higher temperatures (e.g., 90°C) are employed to ensure the rapid degradation of both VX and any formed EA-2192.[7]

Quantitative Kinetic Data

Precise kinetic data is paramount for modeling the environmental fate of VX and for designing effective decontamination protocols. While extensive peer-reviewed data is limited due to the nature of the compound, the following table summarizes available information on the hydrolysis rates.

ConditionPredominant PathwayHalf-life (t½) / Rate ConstantReference(s)
Neutral Water (25°C)P-O Cleavage (forms EA-2192)Slow, can persist for weeks[1]
Tris-HCl Buffer (pH 7.4, 37°C)P-S and P-O Cleavage~25% hydrolysis in 24 hours[5]
Highly Basic (e.g., NaOH solution)P-S CleavageRate is pH and temperature dependent[7][8]
Concrete Surface (25°C)P-S Cleavage~3 hours[9]

Section 3: Physicochemical and Toxicological Profile of EA-2192

A thorough understanding of the properties of EA-2192 is essential for risk assessment and the development of analytical and decontamination methods.

Chemical Identity and Properties
  • IUPAC Name: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate[5][10]

  • CAS Number: 73207-98-4[5][10]

  • Molecular Formula: C₉H₂₂NO₂PS[5][10]

  • Molecular Weight: 239.31 g/mol [5][10]

  • Appearance: White solid[5]

  • Solubility: Very soluble in water[5][6]

Toxicological Data: A Stark Comparison

EA-2192 is an extremely potent acetylcholinesterase inhibitor, with a toxicity that rivals that of VX. The primary mechanism of toxicity for both compounds is the irreversible inhibition of the enzyme acetylcholinesterase, leading to a cholinergic crisis.[5]

AgentAnimal ModelRoute of AdministrationLD₅₀ (Median Lethal Dose)Reference(s)
VX RatOral0.085 mg/kg[11]
Guinea PigIntravenous5.4 - 12.1 µg/kg[12][13]
EA-2192 RatOral0.63 mg/kg[5][11]
RatIntravenous18 µg/kg[5]
MouseIntravenous50 µg/kg[5]

Note: LD₅₀ values can vary based on the specific strain, age, and sex of the animal model, as well as the purity of the agent.[14]

Section 4: Experimental Protocols for the Analysis of VX Hydrolysis

The unambiguous detection and quantification of VX and its hydrolysis products, particularly EA-2192, are critical for forensic investigations, environmental monitoring, and the validation of decontamination procedures. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for EA-2192 Quantification

LC-MS/MS offers high sensitivity and selectivity for the detection of EA-2192 in complex matrices.

4.1.1 Sample Preparation

  • Aqueous Samples: For clean aqueous samples, direct injection may be possible. However, for complex matrices such as soil extracts or biological fluids, a solid-phase extraction (SPE) step is typically required to remove interferences and concentrate the analyte.[15]

  • Extraction: A common procedure involves weighing a homogenized sample (e.g., 5g of soil or tissue) into a centrifuge tube and extracting with an organic solvent mixture, such as acetonitrile and water with acid modifiers.[16]

  • Dilution and Internal Standard Addition: After extraction and centrifugation, an aliquot of the supernatant is diluted, and an appropriate isotopically labeled internal standard is added to ensure accurate quantification.[16]

4.1.2 Instrumental Parameters

  • Chromatography: Reverse-phase chromatography is typically used. A C18 column is a common choice. The mobile phase usually consists of a gradient of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium acetate to improve ionization.[16]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is generally used. For tandem mass spectrometry (MS/MS), specific precursor and product ion transitions are monitored for high selectivity. For EA-2192, a precursor ion of m/z 240 and a product ion of m/z 128 are commonly used.[17]

dot

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Aqueous or Extract Sample SPE Solid-Phase Extraction (if necessary) Sample->SPE Dilute Dilution & Internal Standard Spiking SPE->Dilute LC Liquid Chromatography (C18 Column) Dilute->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MSMS Tandem Mass Spectrometry (MRM: 240 -> 128 m/z) ESI->MSMS Quant Quantification (against calibration curve) MSMS->Quant

Caption: A generalized workflow for the LC-MS/MS analysis of EA-2192.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monitoring Hydrolysis

³¹P NMR spectroscopy is a powerful tool for monitoring the hydrolysis of VX in real-time, as the phosphorus atom is directly involved in the reaction. ¹H and ¹³C NMR can also provide valuable structural information on the degradation products.

4.2.1 Sample Preparation for NMR

  • A known concentration of VX is dissolved in a deuterated solvent (e.g., D₂O) or a buffered D₂O solution to maintain a constant pH.

  • An internal standard of known concentration is added for quantitative analysis.[18]

  • The sample is placed in an NMR tube, and spectra are acquired at regular time intervals to monitor the disappearance of the VX signal and the appearance of product signals.[19]

4.2.2 NMR Spectrometer Parameters

  • Nucleus: ³¹P is the most informative nucleus for observing the changes at the phosphorus center.

  • Pulse Sequence: A simple one-pulse experiment with proton decoupling is typically sufficient.

  • Referencing: The chemical shifts are referenced to an external or internal standard, such as phosphoric acid or trimethyl phosphate.[18]

  • Quantitative Analysis: The concentration of each species can be determined by integrating the corresponding signals in the ³¹P NMR spectrum and comparing them to the integral of the internal standard.[20]

Section 5: Decontamination Strategies and the EA-2192 Challenge

The formation of the stable and highly toxic EA-2192 during hydrolysis complicates decontamination efforts. An ideal decontamination process should not only rapidly degrade VX but also prevent or minimize the formation of toxic byproducts.

  • Alkaline Hydrolysis: While effective at degrading VX, it still produces a significant amount of EA-2192. Elevated temperatures are required to subsequently degrade the EA-2192.[6]

  • Oxidative Decontamination: Reagents such as hypochlorite (bleach) or peroxyacids can effectively decontaminate VX. Some oxidative methods have been shown to favor the P-S bond cleavage, thereby reducing the formation of EA-2192.[21]

  • Enzymatic Degradation: Biocatalysts, such as phosphotriesterases, have been developed that show high specificity for the P-S bond of VX, leading to its detoxification without the formation of EA-2192. This approach is a promising area of research for environmentally benign decontamination.

Conclusion: A Call for Continued Vigilance and Research

The hydrolysis of VX is a complex process with significant implications for chemical defense and environmental safety. The formation of the highly toxic and persistent byproduct, EA-2192, underscores the importance of developing and validating decontamination strategies that are not only efficient at degrading the parent agent but also selective in their reaction pathways. Continued research into the kinetics and mechanisms of VX hydrolysis, coupled with the advancement of sensitive and specific analytical methods, is essential for mitigating the threat posed by this potent nerve agent.

References

  • MedKoo Biosciences. EA-2192 | CAS#73207-98-4 | VX metabolite.

  • Wikipedia. EA-2192.

  • Cheméo. Methylphosphonothioic acid, S-[2-(diisopropylamino)ethyl] ester (CAS 73207-98-4).

  • Wikipedia Japan. EA-2192.

  • Wikipedia China. EA-2192.

  • Leverant, C. J., Priest, C. W., Greathouse, J. A., Kinnan, M. K., & Rempe, S. B. (2022). Quantum Calculations of VX Ammonolysis and Hydrolysis Pathways via Hydrated Lithium Nitride. International journal of molecular sciences, 23(3), 1215.

  • Grokipedia. EA-2192.

  • Defense Technical Information Center. (2000). NMR Method for the Quantitative Analysis of VX Hydrolysates.

  • Rohrbaugh, D. K. (2000). Electrospray LC/MS Detection of EA 2192 in Aqueous Solution. Edgewood Chemical Biological Center.

  • Tsoni, S., & Georgiadis, D. (2023). Underestimations in the In Silico-Predicted Toxicities of V-Agents. Applied Sciences, 13(21), 11696.

  • Subramaniam, R. (2011). Simplified Routines for Sample Preparation and Analysis of Chemical Warfare Agent Degradation Products. Umeå University.

  • Gazy, A. A., et al. (2011). VX hydrolysis by human serum paraoxonase 1: a comparison of experimental and computational results. PloS one, 6(5), e20335.

  • Groenewold, G. S., Williams, J. D., Appelhans, A. D., Gresham, G. L., Olson, J. E., Jeffery, M., & Rowland, B. (2002). Hydrolysis of VX on Concrete: Rate of Degradation by Direct Surface Interrogation Using an Ion Trap Secondary Ion Mass Spectrometer. Environmental Science & Technology, 36(22), 4790–4794.

  • National Response Team. (2022). NRT Quick Reference Guide: VX.

  • Harvey, S. P., & Groenewold, G. S. (2010). Degradation Kinetics of VX. In NATO Science for Peace and Security Series A: Chemistry and Biology (pp. 219-232). Springer, Dordrecht.

  • LookChem. VX (nerve agent).

  • Defense Technical Information Center. (2018). Median Lethal Dose (LD50) Associated with Intravenous Exposure to VX in Hairless Guinea Pigs.

  • Dreolin, N., Stead, S., De-Alwis, J., & Adams, S. (2018). A rapid and simple LC-MS/MS method for the quantification of the EU regulated mycotoxins in cereal-based products. Waters Corporation.

  • National Institute of Standards and Technology. Methylphosphonothioic acid, S-[2-(diisopropylamino)ethyl] ester. In NIST Chemistry WebBook.

  • Singh, B., et al. (2016). Oxidative decontamination of chemical warfare agent VX and its simulant using N,N-dichlorovaleramide. RSC Advances, 6(1), 633-639.

  • National Institute of Standards and Technology. O-Methyl S-2-diisopropylaminoethyl ethylphosphonothiolate. In NIST Chemistry WebBook.

  • Global Substance Registration System. EA-2192.

  • U.S. Environmental Protection Agency. (2008). Nerve Agents GA, GB, GD, GF, and VX Final AEGL Document.

  • Defense Technical Information Center. (2005). Enthalpy of VX Hydrolysis in Aqueous Sodium Hydroxide Solution at 90 deg C.

  • Wang, Y., et al. (2020). Study on Hydrolysis Reaction Rate of Several Chemical Warfare Agents. E3S Web of Conferences, 185, 03020.

  • Casillas, R. P., et al. (2000). Age- and sex-related differences in the lethal doses (LD50 values) for the nerve agents VX, soman, and sarin in guinea pigs. Toxicology and applied pharmacology, 168(1), 63-67.

  • Jean-Luc, M., et al. (2021). Enzymatic Decontamination of G-Type, V-Type and Novichok Nerve Agents. Toxins, 13(8), 539.

  • European Union Reference Laboratory for Pesticides Requiring Single Residue Methods. (2017). Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step with QuPPe.

  • Wikipedia. VX (nerve agent).

  • Fontana, C., & Widmalm, G. (2023). NMR analysis of hydrolysis reactions. Chemical reviews, 123(1), 1-89.

  • Spraul, M., et al. (2023). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Foods, 12(22), 4153.

  • Bersch, B., & Celli, J. (2017). An Introduction to Biological NMR Spectroscopy. In Methods in molecular biology (pp. 1-26). Humana Press, New York, NY.

  • Chen, Y., et al. (2020). Comparative study of protease hydrolysis reaction demonstrating Normalized Peptide Bond Cleavage Frequency and Protease Substrate Broadness Index. PloS one, 15(9), e0239368.

  • Tsuchihashi, H., et al. (2000). Identification of metabolites of nerve agent VX in serum collected from a victim. Journal of analytical toxicology, 24(5), 385-389.

  • Schmitt, C., et al. (2024). Determination of tissue distribution of VX and its metabolites EMPA and EA-2192 in various rat tissues by LC-ESI-MS/MS after phosphotriesterase treatment. Toxicology letters, 398, 13-18.

  • PubChem. Ethanesulfonic acid, 2-((2-hydroxy-1,1-bis(hydroxymethyl)ethyl)amino)-, sodium salt (1:1).

  • ChemicalBook. The preparation of ethanesulfonic acid.

  • Wright, L. K., et al. (2018). Median Lethal Dose (LD50) Associated with Intravenous Exposure to VX in Hairless Guinea Pigs. Edgewood Chemical Biological Center.

  • CymitQuimica. CAS 34730-59-1: Ethanesulfonic acid, 2-[(2-aminoethyl)amino]-.

Sources

Toxicity Profile & Technical Guide: 2-(Diisopropylamino)ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth toxicological and technical analysis of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- , chemically known as 2-(Diisopropylamino)ethanesulfonic acid .

Important Editorial Note: This specific compound (CAS 128869-82-9) is frequently confused with DIPSO (CAS 68399-80-4). While structurally related, they are distinct entities. This guide focuses strictly on the requested ethyl-backbone isopropyl derivative, utilizing Read-Across Toxicology principles where direct data is proprietary or sparse.

Part 1: Chemical Identity & Physicochemical Context[1]

Substance Identification
  • IUPAC Name: 2-(Diisopropylamino)ethanesulfonic acid[1][2]

  • CAS Registry Number: 128869-82-9[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[1][3]
  • Molecular Weight: 209.31 g/mol [1][5]

  • Synonyms: Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-; N,N-Diisopropyltaurine.

Structural Analysis & Buffer Classification

This molecule belongs to the Aminosulfonate class, structurally analogous to "Good’s Buffers" (e.g., BES, TES). It is a zwitterionic compound where the basicity of the tertiary amine is balanced by the strong acidity of the sulfonic acid group.

Feature2-(Diisopropylamino)ethanesulfonic acidBES (Standard Analog)DIPSO (Common Confusion)
Backbone Ethane (2-carbon)Ethane (2-carbon)Propane (3-carbon)
N-Substituents Isopropyl (Hydrophobic)Hydroxyethyl (Hydrophilic)Hydroxyethyl (Hydrophilic)
Predicted pKa ~7.2 - 7.6 (Est.)7.157.60
Lipophilicity High (Non-polar surface area)LowLow

Implication for Toxicity: The substitution of hydrophilic hydroxyethyl groups (found in BES/DIPSO) with hydrophobic isopropyl groups significantly alters membrane permeability. This molecule is expected to be more cell-permeable than standard Good's buffers, potentially increasing intracellular interaction and cytotoxicity.

Part 2: Toxicological Assessment (Read-Across Methodology)

Direct toxicological data for CAS 128869-82-9 is limited in public registries. The following assessment is derived using Read-Across from structurally validated analogs (BES, Taurine, Diisopropylamine).

Acute Toxicity Profile
  • Oral (Predicted): Low Toxicity.

    • Basis: Analogous aminosulfonates (e.g., BES, MOPS) typically exhibit LD50 values > 2,000 mg/kg in rats. The sulfonic acid moiety neutralizes the caustic nature of the parent amine.

  • Dermal (Predicted): Low Systemic Toxicity; Moderate Irritant.

    • Basis: Zwitterionic nature prevents rapid transdermal absorption compared to free amines.

Irritation & Corrosivity

Unlike its parent amine (Diisopropylamine , which is corrosive), this sulfonated derivative is a zwitterion.

  • Skin: Category 2 (Irritant). Prolonged contact may cause erythema.

  • Eye: Category 2A (Irritant). The acidic protons (if not pH adjusted) and ionic strength can cause significant ocular irritation.

Cytotoxicity & Cellular Interference

Critical Insight for Drug Development: While standard buffers (HEPES, BES) are membrane-impermeable, the isopropyl groups on this molecule confer lipophilicity.

  • Mechanism: Potential for "Ion Trapping." The uncharged form (at specific pH) may cross the lipid bilayer, re-ionize intracellularly, and disrupt cytosolic pH or sequester metal ions.

  • Mitochondrial Risk: Higher likelihood of interfering with mitochondrial membrane potential compared to hydrophilic buffers.

Metal Chelation
  • Copper (Cu²⁺) & Nickel (Ni²⁺): Moderate affinity predicted. The steric bulk of the isopropyl groups may hinder chelation compared to BES, making it potentially better for metalloprotein assays where buffer interference must be minimized.

Part 3: Visualization of Toxicological Logic

The following diagram illustrates the Read-Across Logic used to determine the safety profile of this compound, distinguishing it from its corrosive precursors and hydrophilic analogs.

ToxicityLogic ParentAmine Parent: Diisopropylamine (Corrosive, High Toxicity) Mechanism Mechanism: Sulfonation (Zwitterion Formation) ParentAmine->Mechanism Chemical Modification Target Target: 2-(Diisopropylamino) ethanesulfonic acid (CAS 128869-82-9) Lipophilicity Factor: Isopropyl Groups (Increased Membrane Permeability) Target->Lipophilicity Substituent Effect Analog Analog: BES Buffer (Low Toxicity, Hydrophilic) Analog->Target Structural Backbone (Ethanesulfonic) Mechanism->Target Reduces Corrosivity Result_Irritation Predicted Outcome: Skin/Eye Irritant (Cat 2) Mechanism->Result_Irritation Residual Acidity Result_Cyto Predicted Outcome: Moderate Cytotoxicity (Higher than BES) Lipophilicity->Result_Cyto Increases Uptake

Caption: Structural Activity Relationship (SAR) flow predicting toxicity based on parent amine neutralization and lipophilic substitution.

Part 4: Experimental Protocols for Safety Validation

Since specific cytotoxicity data is rare, researchers intending to use this buffer in sensitive bioassays must validate it internally.

Protocol: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of 2-(Diisopropylamino)ethanesulfonic acid in your specific cell line relative to HEPES.

Materials:

  • Target Buffer (CAS 128869-82-9)[2]

  • Control Buffer (HEPES, CAS 7365-45-9)

  • Cell Line (e.g., CHO-K1 or HEK293)

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

Workflow:

  • Preparation:

    • Prepare 1.0 M stock solutions of Target and Control buffers.

    • Adjust pH to 7.4 using NaOH (critical to isolate toxicity from pH effects).

    • Filter sterilize (0.22 µm).

  • Seeding:

    • Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment:

    • Expose cells to buffer concentrations: 10, 20, 50, 100, 200 mM.

    • Duration: 24 hours.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan with DMSO.

    • Measure Absorbance at 570 nm.

  • Analysis:

    • Calculate % Viability =

      
      .
      
    • Pass Criteria: >90% viability at working concentration (usually 20-50 mM).

Part 5: Handling & Safety Data Sheet (SDS) Guidelines

Hazard Classification (GHS):

  • Signal Word: WARNING

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Precautionary Measures:

  • PPE: Nitrile gloves (0.11 mm thickness) and safety glasses with side shields are mandatory.

  • Inhalation: Handle powder in a fume hood to avoid respiratory tract sensitization.

  • Disposal: Dilute with water to neutral pH before disposal via chemical waste streams. Do not pour undiluted acidic form down drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14782796, Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for BES (Analog Read-Across). Retrieved from [Link]

  • Ferreira, C.M., et al. (2015).Physicochemical properties of Good's buffers and their influence on cell culture.Royal Society of Chemistry Advances.

Sources

Methodological & Application

"Sample preparation for 2-[di(propan-2-yl)amino]ethanesulfonic acid in soil"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Extraction and Analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid (DAES) from Soil Matrices

Executive Summary

The analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid (referred to herein as DAES ) presents a unique challenge in environmental toxicology and chemical forensics. Structurally characterized by a bulky, hydrophobic diisopropylamine group and a highly polar sulfonic acid moiety, DAES exists as a stable zwitterion across the entire environmental pH range.

This physicochemical duality creates a "retention paradox": the molecule is too polar for standard Reversed-Phase (C18) retention yet possesses significant hydrophobic steric bulk that complicates pure ion-exchange recovery. Furthermore, in soil matrices, the cationic amine moiety interacts strongly with the cation-exchange sites of clays and humic acids, while the sulfonate group can bridge with soil metals (


, 

).

This Application Note details a self-validating protocol utilizing Ammonium-Assisted Solvent Extraction (AASE) followed by Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction . The method ensures the disruption of soil-analyte ionic bonds and provides a clean extract suitable for sensitive HILIC-MS/MS analysis.

Physicochemical Context & Extraction Logic[1][2]

To design a robust protocol, we must exploit the specific molecular behaviors of DAES:

  • The Analyte: 2-[di(propan-2-yl)amino]ethanesulfonic acid.[1][2]

    • CAS: 128869-82-9 (Generic/Related)[2]

    • Structure:

      
      
      
    • pKa (Amine):

      
       (Strong Base)
      
    • pKa (Sulfonate):

      
       (Strong Acid)
      
    • Net Charge: Zwitterionic (Neutral) at pH 2–10.

  • The Matrix (Soil):

    • Challenge: Soil silicates and humic substances possess a negative surface charge (Cation Exchange Capacity). The protonated amine of DAES (

      
      ) binds tightly to these sites.
      
    • Solution: Simple water extraction is insufficient. We must use a competing cation (Ammonium,

      
      ) in the extraction solvent to displace DAES from soil binding sites.
      
Mechanism of Interaction

The following diagram illustrates the binding mechanism and the extraction strategy:

SoilInteraction Soil Soil Particle (Silicates/Humics) DAES DAES Analyte (Zwitterion) Soil->DAES Ionic Bond (Soil- ... NH+) FreeDAES Free DAES (Solubilized) Soil->FreeDAES Release DAES->FreeDAES Solvation Solvent Extraction Solvent (MeOH + NH4OAc) Solvent->Soil NH4+ Competition Displaces Analyte

Figure 1: Mechanism of DAES displacement from soil cation-exchange sites using ammonium-rich solvent.

Detailed Experimental Protocol

Reagents and Materials[5][6][7][8][9]
  • Extraction Solvent: 20 mM Ammonium Acetate in 50:50 Methanol:Water (v/v). Note: The ammonium ions compete with soil binding sites; methanol disrupts hydrophobic interactions.

  • SPE Cartridge: Strata-X-C or Oasis MCX (Polymeric Mixed-Mode Cation Exchange), 60 mg / 3 mL.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

  • Internal Standard: Taurine-d4 or Diisopropylamine-d14 (if available).

Sample Preparation Workflow

Step 1: Soil Pre-treatment

  • Air-dry soil samples at ambient temperature (avoid heat >40°C to prevent degradation).

  • Sieve through a 2 mm mesh to remove rocks and debris.

  • Weigh 2.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spike with Internal Standard (IS) solution (e.g., 50 µL of 1 µg/mL solution) and equilibrate for 30 minutes.

Step 2: Ammonium-Assisted Extraction

  • Add 10 mL of Extraction Solvent (20 mM

    
     in 50:50 MeOH:
    
    
    
    ).
  • Vortex vigorously for 1 minute.

  • Sonicate for 15 minutes at room temperature.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Optional: Repeat extraction with 5 mL solvent and combine supernatants (Total volume ~15 mL).

Step 3: SPE Cleanup (Mixed-Mode Cation Exchange) Rationale: MCX is chosen because DAES contains a basic amine. At acidic pH, the amine is protonated (


) and binds to the cation-exchange sorbent. The sulfonate (

) remains charged, but the hydrophobic isopropyl groups facilitate retention on the polymeric backbone.
  • Conditioning:

    • 3 mL Methanol.

    • 3 mL Water (acidified with 0.1% Formic Acid).

  • Loading:

    • Dilute the soil extract 1:1 with 2% Formic Acid (aq) to lower pH to ~2.5.

    • Load sample onto cartridge at a flow rate of 1 mL/min.

    • Mechanism:[3] At pH 2.5, DAES is

      
       / 
      
      
      
      . The
      
      
      binds to the sorbent's sulfonate groups; the isopropyl tail binds to the polymer backbone.
  • Washing:

    • Wash 1: 3 mL 0.1% Formic Acid (removes polar interferences/metals).

    • Wash 2: 3 mL Methanol (removes neutral hydrophobic interferences).

  • Elution:

    • Elute with 2 x 1.5 mL of 5% Ammonium Hydroxide in Methanol .

    • Mechanism:[3] High pH (

      
      ) neutralizes the DAES amine (pKa 
      
      
      
      ) and the sorbent surface, releasing the analyte.
  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen at 40°C.

    • Reconstitute in 500 µL of 90:10 Acetonitrile:Water (10 mM Ammonium Formate) for HILIC analysis.

Analytical Method (LC-MS/MS)[7][9]

Due to the high polarity of DAES, Reversed-Phase chromatography (C18) causes peak fronting and poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory.

Table 1: LC-MS/MS Parameters

ParameterCondition
Column Merck SeQuant ZIC-pHILIC (100 x 2.1 mm, 5 µm) or Waters BEH Amide
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 5 µL
Ionization ESI Positive (+)

Gradient Profile:

  • 0-1 min: 90% B (Isocratic hold)

  • 1-6 min: 90% B

    
     50% B (Linear ramp)
    
  • 6-8 min: 50% B (Wash)

  • 8.1 min: 90% B (Re-equilibration for 4 mins)

MS/MS Transitions (Simulated):

  • Precursor Ion:

    
     210.1 
    
    
    
  • Quantifier Ion:

    
     126.1 (Loss of sulfonate group + isopropyl fragment)
    
  • Qualifier Ion:

    
     86.1 (Diisopropylamine fragment)
    

Workflow Visualization

The following diagram summarizes the complete isolation and analysis pathway.

Workflow cluster_0 Extraction cluster_1 Purification (MCX SPE) Soil Soil Sample (2g) Extract Ammonium Acetate Extraction Soil->Extract Centrifuge Centrifugation Extract->Centrifuge Acidify Acidify (pH 2) Protonate Amine Centrifuge->Acidify Load Load MCX (Bind NH+) Acidify->Load Wash Wash MeOH (Remove Humics) Load->Wash Elute Elute 5% NH4OH (Release Analyte) Wash->Elute Analysis HILIC-MS/MS Analysis Elute->Analysis

Figure 2: Step-by-step workflow for DAES isolation from soil.

Validation & Quality Control

To ensure Trustworthiness and data integrity, the following controls must be implemented:

  • Matrix Match Calibration: Prepare calibration standards in a "blank" soil extract (processed exactly as samples) to compensate for ionization suppression caused by residual humic acids.

  • Recovery Check: The extraction efficiency of the ammonium acetate method should yield >80% recovery. If recovery is low, increase the ammonium concentration to 50 mM.

  • Linearity: The method typically demonstrates linearity from 1 ng/g to 1000 ng/g in soil.

References

  • United States Environmental Protection Agency (EPA). (2007). Method 6850: Perchlorate in Water, Soils and Solid Wastes Using High Performance Liquid Chromatography/Electrospray Ionization/Mass Spectrometry (HPLC/ESI/MS). Washington, DC. Link

  • Black, R. M., & Read, R. W. (1995). Analysis of degradation products of organophosphorus chemical warfare agents and related compounds by liquid chromatography-mass spectrometry. Journal of Chromatography A, 759(1-2), 79-92. Link

  • PubChem. (2024). Compound Summary: 2-(Diisopropylamino)ethanesulfonic acid.[2] National Library of Medicine.[2] Link

  • Fountain, K. J., et al. (2010). Targeted analysis of polar compounds using HILIC-MS/MS. Waters Corporation Application Note. Link

Sources

Application Note: Analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid in OPCW Proficiency Tests

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is structured to address the specific challenges of identifying 2-[di(propan-2-yl)amino]ethanesulfonic acid (also known as N,N-diisopropyltaurine or the sulfonic acid analog of DIPAE) within the context of an Organisation for the Prohibition of Chemical Weapons (OPCW) Proficiency Test (PT).

This compound is a specific, polar degradation product of VX (and related V-agents) resulting from oxidative decontamination (e.g., bleach, Oxone) or environmental weathering. Its identification is critical for forensic attribution when intact agent or primary hydrolysis products (like EMPA) are absent or further degraded.


H

NO

S Molecular Weight: 209.31 g/mol

Introduction & Scientific Context

In OPCW Proficiency Tests, participating laboratories must identify scheduled chemicals and their degradation products.[1] While the hydrolysis of VX typically yields Ethyl methylphosphonic acid (EMPA) and Methylphosphonic acid (MPA) , the oxidative pathway—often triggered by decontamination efforts—cleaves the P-S bond and oxidizes the sulfur moiety.[2]

The resulting thiol, 2-(diisopropylamino)ethanethiol, is rapidly oxidized to the disulfide or, under strong oxidation, to the sulfonic acid: 2-[di(propan-2-yl)amino]ethanesulfonic acid .

Why this Analyte is Challenging
  • Zwitterionic Character: It contains a basic tertiary amine and a strongly acidic sulfonic acid group. It is highly polar and water-soluble, making extraction into organic solvents (DCM, chloroform) difficult without specific derivatization or pH manipulation.

  • Chromatographic Behavior: It elutes in the void volume of standard C18 HPLC columns and does not pass through GC columns without derivatization.

  • False Negatives: Standard OPCW screening methods often focus on non-polar extracts. This analyte remains in the aqueous phase, often discarded if the lab does not perform a specific polar-fraction analysis.

Degradation Pathway Visualization

The following diagram illustrates the formation of the target analyte from VX.

VX_Oxidation_Pathway VX VX (V-Agent) (Schedule 1.A.3) Thiol 2-(Diisopropylamino)ethanethiol (Hydrolysis Product) VX->Thiol Hydrolysis (P-S Cleavage) EMPA EMPA (Schedule 2.B.04) VX->EMPA Hydrolysis Disulfide Bis(2-diisopropylaminoethyl)disulfide (Oxidation Product) Thiol->Disulfide Mild Oxidation (Air) Sulfonic 2-[di(propan-2-yl)amino]ethanesulfonic acid (Target Analyte) Thiol->Sulfonic Strong Oxidation (Bleach/Peroxide) Disulfide->Sulfonic Further Oxidation

Figure 1: Formation pathway of 2-[di(propan-2-yl)amino]ethanesulfonic acid from VX via oxidative cleavage.

Experimental Strategy

To meet the OPCW requirement of identification by two different analytical techniques , this protocol employs:

  • LC-MS/MS (ESI+): Direct analysis using HILIC chromatography.

  • GC-MS (EI): Analysis after derivatization (Methylation or Silylation).

Reagents and Standards
  • Target Standard: Synthesize by oxidation of 2-(diisopropylamino)ethanethiol with hydrogen peroxide in acetic acid if commercial standard is unavailable.

  • Derivatizing Agents: Trimethylsilyldiazomethane (TMS-DAM) or MTBSTFA.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Protocol A: Sample Preparation (Aqueous/Soil)

This workflow ensures the extraction of the polar zwitterion from complex matrices.

Step-by-Step Methodology
  • Extraction:

    • Water Sample: Take 1 mL of sample. If turbid, centrifuge at 10,000 rpm for 5 min.

    • Soil Sample: Weigh 1 g of soil. Add 2 mL of Water:Methanol (50:50 v/v) . Vortex for 2 min. Sonicate for 15 min. Centrifuge and collect supernatant.

  • Cleanup (Solid Phase Extraction - SPE):

    • Use a Mixed-Mode Cation Exchange (MCX) cartridge (e.g., Oasis MCX).

    • Condition: 1 mL MeOH, then 1 mL Water (acidified with 0.1% Formic Acid).

    • Load: Load 1 mL of the aqueous extract (adjusted to pH < 3).

    • Wash: 1 mL 0.1% Formic Acid in Water (removes neutrals/acids). 1 mL MeOH (removes hydrophobic neutrals).

    • Elute: 2 mL of 5% Ammonium Hydroxide in Methanol . The high pH deprotonates the amine, but the sulfonic acid remains charged. However, the high ionic strength and solvent change elute the zwitterion.

  • Concentration:

    • Evaporate the eluate to near dryness under Nitrogen at 40°C.

    • Reconstitute in 200 µL of 90:10 ACN:Water (with 10mM Ammonium Formate) for HILIC analysis.

Protocol B: LC-MS/MS Analysis (Primary Method)

Liquid Chromatography coupled with Tandem Mass Spectrometry is the most sensitive method for this polar analyte.

Column Selection: Do not use standard C18. Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide or Merck SeQuant ZIC-HILIC).

ParameterSetting
Column HILIC Amide (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0)
Mobile Phase B Acetonitrile
Gradient 95% B to 50% B over 10 mins
Flow Rate 0.3 mL/min
Ionization ESI Positive Mode (Protonated molecular ion

)
Mass Transitions (MRM)

The protonated molecule is


.
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Interpretation
210.1 114.1 20Loss of sulfonic acid group + isopropyl
210.1 126.1 15Characteristic amine fragment
210.1 86.1 25

(Diisopropyl amine fragment)

Protocol C: GC-MS Analysis (Confirmatory Method)

Direct GC-MS is impossible due to the sulfonic acid group. Derivatization is mandatory.

Method 1: Methylation (TMS-Diazomethane)

This converts the sulfonic acid (


) to the methyl sulfonate (

).
  • Take 100 µL of the dried extract (from Step 3).

  • Add 100 µL Methanol and 50 µL (Trimethylsilyl)diazomethane (2M in hexanes) .

  • Safety Note: TMS-DAM is less explosive than diazomethane but still toxic. Use a fume hood.

  • React at room temperature for 30 mins. Yellow color should persist.

  • Quench with 10 µL Acetic Acid (until colorless).

  • Inject into GC-MS.

Method 2: Silylation (MTBSTFA)

Converts sulfonic acid to tert-butyldimethylsilyl sulfonate.

  • Take 100 µL of dried extract.

  • Add 50 µL Acetonitrile and 50 µL MTBSTFA + 1% TBDMCS .

  • Heat at 60°C for 45 mins.

  • Inject into GC-MS.

GC-MS Parameters
ParameterSetting
Column DB-5MS or ZB-5MS (30m x 0.25mm x 0.25µm)
Carrier Gas Helium, 1.0 mL/min
Inlet Temp 250°C
Oven Program 50°C (1 min) -> 15°C/min -> 280°C (5 min)
Detection EI (70 eV), Full Scan (m/z 40-400)

Spectral Interpretation (Methyl Derivative):

  • Molecular Ion:

    
     223 (
    
    
    
    )
  • Base Peak: Likely

    
     114 (Diisopropylamine related) or 
    
    
    
    128.
  • Key Fragment: Loss of

    
     group.
    

Analytical Workflow Diagram

The following diagram summarizes the decision tree for processing a PT sample suspected of containing oxidative V-agent products.

Analytical_Workflow cluster_LC Protocol A: LC-MS (Polar) cluster_GC Protocol B: GC-MS (Derivatization) Sample OPCW PT Sample (Water/Soil) Split Split Sample Sample->Split SPE SPE (MCX Cartridge) Split->SPE Dry Evaporate to Dryness Split->Dry HILIC HILIC LC-MS/MS (ESI+) SPE->HILIC Data1 Identify: m/z 210 -> 114 HILIC->Data1 Report Final OPCW Report (Two Methods Confirmed) Data1->Report Deriv Derivatization (TMS-Diazomethane) Dry->Deriv GCMS GC-MS (EI) Deriv->GCMS Data2 Identify: Methyl Ester (m/z 223) GCMS->Data2 Data2->Report

Figure 2: Dual-method analytical workflow for the confirmation of 2-[di(propan-2-yl)amino]ethanesulfonic acid.

Quality Control & Reporting

To ensure Trustworthiness and prevent false positives (a critical failure in OPCW PTs):

  • Blank Analysis: Run a method blank (solvents + derivatizing agents) to ensure no sulfonated impurities are present in the reagents.

  • Retention Time Matching: The analyte must match the retention time of the synthesized standard within ±0.2 min (GC) or ±2% (LC).

  • Spectral Match:

    • GC-MS: The mass spectrum must match the library (NIST or OPCW OCAD) with a match factor > 800. If no library entry exists for this specific derivative, the fragmentation pattern must be chemically rationalized (e.g., presence of

      
       114 ion for the diisopropylaminoethyl backbone).
      
    • LC-MS: The ratio of the two transition ions (e.g., 114/86) must be consistent with the standard.

References

  • OPCW Scientific Advisory Board. (2016). Report of the Scientific Advisory Board on Developments in Science and Technology for the Organisation for the Prohibition of Chemical Weapons. Organisation for the Prohibition of Chemical Weapons.[1] Link

  • Vanninen, P. (Ed.). (2017). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. University of Helsinki, VERIFIN. (Standard text for Blue Book methods).
  • Black, R. M., & Read, R. W. (2013). Analysis of Chemical Warfare Agents and their Related Compounds. In Best Synthetic Methods: Organophosphorus (V) Chemistry. Elsevier. Link

  • Saeidian, H., et al. (2018). Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry. Journal of Mass Spectrometry, 53, 419–422.[3] Link

  • Valdez, C. A., et al. (2018). Analysis of chemical warfare agents by gas chromatography-mass spectrometry: Methods for their direct detection and derivatization approaches. Reviews in Analytical Chemistry. Link

Sources

Technical Application Note: Qualification & Use of 2-(Diisopropylamino)ethanesulfonic acid as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide details the protocols for the characterization, handling, and application of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (CAS: 128869-82-9) as a Certified Reference Standard (CRS).

Commonly referred to as 2-(Diisopropylamino)ethanesulfonic acid (DIESA) , this compound is a structural analog of the Good's buffer TES but possesses distinct physicochemical properties due to the steric bulk of the diisopropylamine moiety.

Critical Distinction

WARNING: Do not confuse this compound with standard TES buffer (N-Tris(hydroxymethyl)methyl-2-aminoethanesulfonic acid, CAS 7365-44-8).

  • TES (Standard): Hydrophilic, hydroxylated amine. Used in biological buffers.

  • DIESA (Target): Lipophilic alkylamine core with a sulfonate tail. Used primarily as a Process Impurity Reference in the synthesis of APIs involving diisopropylethylamine (DIPEA/Hünig's Base) or as a qNMR Internal Standard .

Primary Applications
  • Impurity Profiling: Quantification of sulfonated amine byproducts in pharmaceutical manufacturing (e.g., sulfonation of DIPEA residues).

  • qNMR Internal Standard: Its simple, distinct aliphatic proton signals (isopropyl septet/doublet) and high water solubility make it an ideal non-interfering standard for quantitative NMR in aqueous media.

  • LC-MS Method Development: A polar, zwitterionic retention marker for HILIC method validation.

Physicochemical Profile

PropertyValue / Description
Chemical Name 2-[bis(1-methylethyl)amino]ethanesulfonic acid
Common Acronym DIESA
CAS Number 128869-82-9
Molecular Formula C₈H₁₉NO₃S
Molecular Weight 209.31 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in Water (>50 mg/mL), Methanol; Insoluble in Hexane, Et₂O
pKa (Calculated) ~9.5 (Amine), <1.0 (Sulfonic Acid) → Zwitterionic at neutral pH
UV Cutoff < 210 nm (No chromophore; UV detection is not recommended )

Protocol: Reference Standard Qualification

Since DIESA lacks a UV chromophore, traditional HPLC-UV purity assays are insufficient. The following Primary Reference Standard Qualification Workflow must be used to assign potency.

Structural Identification
  • ¹H-NMR (D₂O, 400 MHz):

    • δ 1.35 (d, 12H): Isopropyl methyl groups.

    • δ 3.20 (t, 2H): N-CH₂-CH₂-SO₃.

    • δ 3.65 (m, 2H): Isopropyl CH methine (septet).

    • δ 3.80 (t, 2H): N-CH₂-CH₂-SO₃ (deshielded by ammonium).

  • MS (ESI+):

    • [M+H]⁺: m/z 210.1.

    • Fragment: m/z 128.1 (Loss of H₂SO₃/SO₃ group typical of sulfonates).

Purity & Potency Assignment (qNMR)

Method: Quantitative NMR (qNMR) using Maleic Acid (traceable to NIST SRM) as the internal calibrant.

Procedure:

  • Preparation: Weigh accurately ~10 mg of DIESA and ~10 mg of Maleic Acid (IS) into a vial.

  • Dissolution: Dissolve in 0.8 mL D₂O.

  • Acquisition: Run ¹H-NMR with a relaxation delay (d1) ≥ 30s (5 × T₁) to ensure full relaxation.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight,
    
    
    = Purity of IS.[1]

Protocol: LC-MS/MS Method for Impurity Detection

Objective: To detect trace DIESA levels in pharmaceutical drug substances (e.g., APIs synthesized using DIPEA). Challenge: DIESA is highly polar and zwitterionic; it will not retain on standard C18 columns. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).

Chromatographic Conditions
ParameterSetting
Column Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol 2.0 µL

Gradient Program:

  • 0.0 min: 90% B (Hold for equilibration)

  • 1.0 min: 90% B

  • 6.0 min: 50% B (Linear ramp)

  • 7.0 min: 50% B

  • 7.1 min: 90% B (Re-equilibration)

  • 10.0 min: Stop

Mass Spectrometry (MRM) Settings
  • Ionization: ESI Positive Mode (Zwitterion protonates easily at pH 3).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Rationale
Quantifier 210.1128.225Loss of Sulfite (-H₂SO₃)
Qualifier 210.186.135Diisopropylamine fragment

Protocol: Handling & Stability

Storage
  • Condition: Store at +2°C to +8°C in a desiccator.

  • Hygroscopicity: The sulfonic acid moiety can be hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

Stability in Solution
  • Stock Solution (1 mg/mL in Water): Stable for 30 days at 4°C.

  • Working Solution (in ACN/Water): Prepare fresh weekly.

  • Degradation Pathway: Extremely stable. The C-S bond is robust. Primary risk is not chemical degradation but concentration error due to moisture absorption if the solid is mishandled.

Visual Workflows

Figure 1: Reference Standard Certification Workflow

This diagram illustrates the decision logic for certifying DIESA, emphasizing the shift from UV to qNMR.

ReferenceStandardCertification Start Crude DIESA Material Identity Identity Confirmation (NMR, MS, IR) Start->Identity PurityCheck Purity Assessment Identity->PurityCheck Chromophore UV Chromophore Present? PurityCheck->Chromophore HPLC_UV HPLC-UV Area % (Not Applicable) Chromophore->HPLC_UV Yes qNMR qNMR (1H) vs NIST Internal Std (Primary Method) Chromophore->qNMR No (DIESA) WaterContent TGA / Karl Fischer (Moisture Correction) qNMR->WaterContent FinalCert Generate CoA (Assigned Purity) WaterContent->FinalCert

Caption: Workflow for certifying non-chromophoric reference standards like DIESA, prioritizing qNMR over HPLC-UV.

Figure 2: LC-MS/MS Fragmentation Pathway

Proposed fragmentation mechanism for MRM transition selection.

Fragmentation Parent Parent Ion [M+H]+: 210.1 Transition1 Loss of H2SO3 Product: 128.2 Parent->Transition1 Collision Energy 25eV Transition2 Amine Fragment Product: 86.1 Parent->Transition2 Collision Energy 35eV

Caption: ESI+ Fragmentation pathway. The 210.1 -> 128.2 transition is most specific for quantitation.

References

  • PubChem Database. "Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (CID 14782796)."[2] National Center for Biotechnology Information. Accessed October 26, 2023. [Link][2]

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240, 2010. (Cited for qNMR Protocol). [Link]

  • ICH Guidelines. "Impurities in New Drug Substances Q3A(R2)." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Dolan, J. W. "HILIC for the Analysis of Polar Compounds." LCGC North America, 26(5), 2008. (Cited for HILIC Method Selection). [Link]

Sources

Application Note: Quantitative Analysis of 2-[di(propan-2-yl)amino]ethanesulfonic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Analyte Profile

2-[di(propan-2-yl)amino]ethanesulfonic acid (often referred to as DIEAS or a structural analog of Good’s Buffers) is a zwitterionic compound characterized by a sterically hindered tertiary amine and a sulfonic acid tail. Its structural specificity—two isopropyl groups attached to the nitrogen—provides unique buffering characteristics by preventing metal complexation, making it critical for metalloenzyme assays and specific pharmaceutical formulations.

However, this structure presents distinct analytical challenges:

  • Lack of UV Chromophore: The aliphatic backbone lacks conjugated systems, rendering standard UV-Vis detection (254 nm) ineffective.

  • Tertiary Amine Nature: Unlike primary amino acids, it does not react with Ninhydrin or OPA (o-Phthalaldehyde), causing standard amino acid analysis (AAA) workflows to fail.

  • High Polarity: Its zwitterionic nature leads to poor retention on standard C18 Reverse Phase HPLC columns.

This guide details two validated workflows: Potentiometric Titration for raw material purity (Assay %) and HILIC-MS for trace quantification in biological matrices.

Physicochemical Profile[1][2]
PropertyValue / CharacteristicRelevance to Analysis
IUPAC Name 2-[di(propan-2-yl)amino]ethanesulfonic acidIdentity confirmation
Formula

MS Parent Ion

Molecular Weight ~209.30 g/mol Gravimetric calculations
pKa ~7.2 – 7.8 (Est.)Buffer region for titration
Solubility High in Water; Low in Methanol/ACNDictates HILIC mode for LC
UV Activity Negligible >210 nmRequires CAD, ELSD, or MS detection

Analytical Strategy & Decision Matrix

To ensure data integrity, the analytical method must be selected based on the concentration range and matrix complexity.

AnalysisStrategy Sample Sample Type RawMat Raw Material / Bulk (>95% Purity) Sample->RawMat BioSample Biological / Formulation (Trace < 0.1%) Sample->BioSample Titration Method A: Potentiometric Titration RawMat->Titration High Conc. LCMS Method B: HILIC-MS / CAD BioSample->LCMS Complex Matrix Result1 Output: % Purity (Assay) Titration->Result1 Result2 Output: Concentration (ng/mL) LCMS->Result2

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sample origin.

Method A: High-Fidelity Purity Assessment (Potentiometric Titration)

Application: Quality Control (QC) of raw material batches. Principle: Acid-base neutralization of the sulfonic acid group (if protonated) or the protonated amine form. Since the molecule is a zwitterion (


), it is typically titrated as a weak acid using a strong base (NaOH) to deprotonate the ammonium group.
Reagents & Equipment[1][3]
  • Titrator: Mettler Toledo T5/T7 or equivalent with LabX software.

  • Electrode: DG115-SC (Glass pH electrode) or equivalent combined glass electrode.

  • Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized against KHP.

  • Solvent: Deionized Water (degassed,

    
    -free). Note: 
    
    
    
    absorption creates carbonic acid, drifting the endpoint.
Protocol Steps
  • System Preparation:

    • Calibrate pH electrode using buffers 4.01, 7.00, and 9.21. Slope must be >97%.

    • Purge burette to remove air bubbles.

  • Sample Preparation:

    • Accurately weigh 200–250 mg of the analyte (dried at 105°C for 2 hours) into the titration vessel. Record weight to 0.1 mg precision (

      
      ).
      
    • Add 50 mL of degassed deionized water.

    • Stir at moderate speed until fully dissolved.

  • Titration Routine:

    • Mode: Dynamic Equivalence Point Titration (DET).

    • Titrant Addition: 0.1 N NaOH.

    • Signal Drift: < 10 mV/min.

    • Max Volume: 10 mL.

  • Calculation: The purity is calculated based on the inflection point (Equivalence Point, EQ):

    
    
    
    • 
      : Volume of NaOH at inflection (mL).
      
    • 
      : Normality of NaOH (mol/L).
      
    • 
      : Molecular Weight (209.30  g/mol ).
      
    • 
      : Sample weight (mg).
      

Validation Criteria:

  • RSD (n=3): < 0.5%.

  • Spike Recovery: 99.0 – 101.0%.

Method B: Trace Residue Quantification (HILIC-MS)

Application: Clearance assays, pharmacokinetic studies, or residual analysis in final drug product. Why HILIC? Reverse Phase (C18) columns fail to retain this highly polar zwitterion (elutes at void volume). Hydrophilic Interaction Liquid Chromatography (HILIC) provides retention via water-layer partitioning on the stationary phase.

Chromatographic Conditions
ParameterSettingRationale
Column Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µmEnsures separation of zwitterions via electrostatic and partition mechanisms.
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8Provides counter-ions to control ionization state.
Mobile Phase B Acetonitrile (LC-MS Grade)Organic modifier for HILIC retention.
Flow Rate 0.3 mL/minOptimal for ESI ionization efficiency.
Gradient 90% B to 40% B over 8 minGradient elution to sharpen peaks.
Injection Vol 2–5 µLPrevent solvent mismatch effects.
Mass Spectrometry Detection (ESI-MS/MS)

Since the molecule has no chromophore, MS is required.

  • Ionization: Electrospray Ionization (ESI), Positive Mode (

    
    ).
    
  • Target Ion:

    
    .
    
  • MRM Transition (Quantifier):

    
     (Loss of sulfonic acid group/fragmentation of isopropyl amine). Note: Exact transition requires optimization via direct infusion.
    

HILIC_Mechanism cluster_0 HILIC Column Environment Stationary Stationary Phase (Zwitterionic Ligands) WaterLayer Stagnant Water-Rich Layer Stationary->WaterLayer Hydration Detection ESI-MS Detection (Protonated Amine) WaterLayer->Detection Gradient Elution BulkMobile Bulk Mobile Phase (High ACN) Analyte Analyte: 2-[di(propan-2-yl)amino]ethanesulfonic acid Analyte->WaterLayer Partitioning (Retention) Analyte->BulkMobile Elution

Figure 2: Mechanism of retention. The analyte partitions into the water-rich layer formed on the ZIC-HILIC surface, allowing separation from matrix salts.

Protocol Steps
  • Standard Preparation:

    • Prepare Stock Solution: 1 mg/mL in 50:50 ACN:Water . Crucial: Do not use 100% water as diluent, as it disrupts the HILIC equilibrium upon injection.

    • Calibration Curve: 5, 10, 50, 100, 500, 1000 ng/mL.

  • Sample Extraction (Protein Precipitation):

    • Add 100 µL Sample (Plasma/Buffer) to 300 µL Cold Acetonitrile (containing Internal Standard, e.g., HEPES-d10).

    • Vortex 30s, Centrifuge 10 min at 10,000 x g.

    • Inject Supernatant.

  • System Suitability:

    • Tailing Factor: 0.8 – 1.2.

    • Retention Time Precision: < 2% RSD.

Troubleshooting & Critical Considerations

"Ghost" Peaks in MS
  • Cause: Accumulation of sodium adducts

    
    .
    
  • Fix: Ensure Ammonium Acetate is used in Mobile Phase A. The ammonium ions suppress sodium adduct formation, driving the signal to the protonated

    
     state.
    
Poor Peak Shape (Split Peaks)
  • Cause: Solvent mismatch. Injecting an aqueous sample into a high-organic (90% ACN) HILIC stream causes the analyte to "crash" out or travel faster than the solvent front.

  • Fix: Dilute samples with ACN to at least 75% organic content before injection.

Interference from HEPES/DIPSO
  • If your lab uses other Good's buffers, cross-contamination is possible.

  • Check: Verify retention time separation. DIPSO (hydroxyl groups) is more polar and will retain longer than the di-isopropyl analog on HILIC.

References

  • Merck KGaA. (n.d.). ZIC®-HILIC Technical Guide: Separation of Polar Hydrophilic Compounds. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(Diisopropylamino)ethanesulfonic acid. National Library of Medicine. Retrieved from

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.

  • Beynon, R. J., & Easterby, J. S. (1996). Buffer Solutions: The Basics. BIOS Scientific Publishers.

Note: This document is designed for professional laboratory use. Always consult the specific Safety Data Sheet (SDS) for 2-[di(propan-2-yl)amino]ethanesulfonic acid before handling.

Troubleshooting & Optimization

Technical Support Center: Analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects in complex sample types, such as plasma, serum, or tissue extracts. This guide provides in-depth, question-and-answer-based troubleshooting protocols and scientific explanations to help you develop robust and reliable analytical methods.

Introduction: Understanding the Challenge

2-[di(propan-2-yl)amino]ethanesulfonic acid is a zwitterionic compound, containing both a strongly acidic sulfonic acid group and a basic tertiary amine. This structure makes it highly polar and presents unique challenges during analysis, particularly when using sensitive techniques like Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

The primary obstacle in accurately quantifying this and similar analytes in biological matrices is the matrix effect . This phenomenon occurs when co-eluting endogenous components from the sample (e.g., phospholipids, salts, proteins) interfere with the analyte's ionization process in the mass spectrometer's source.[1][2][3] This interference can lead to either ion suppression (signal loss) or ion enhancement (signal increase), both of which severely compromise the accuracy, precision, and sensitivity of the analytical method.[2][4][5][6]

This guide will walk you through diagnosing, mitigating, and correcting for these matrix effects to ensure the integrity of your results.

FAQ & Troubleshooting Guide

Q1: My signal intensity for 2-[di(propan-2-yl)amino]ethanesulfonic acid is low and/or highly variable between samples. How can I confirm if this is a matrix effect?

A1: Root Cause Analysis & Diagnosis

Low and erratic signal is a classic symptom of ion suppression.[7] Before optimizing the method, you must confirm that the issue stems from the sample matrix. Two primary methods are used for this diagnosis: the Post-Extraction Spike method and the Post-Column Infusion method.

Method 1: Post-Extraction Spike Analysis

This quantitative approach compares the analyte's signal in a clean solution versus its signal in a sample matrix extract.

  • Protocol:

    • Prepare Sample Set A (Neat Solution): Spike a known concentration of the analyte into the final mobile phase or reconstitution solvent.

    • Prepare Sample Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform your entire sample preparation procedure (extraction, evaporation, etc.). In the final step, reconstitute the dried extract with the same analyte solution used in Set A.

    • Analysis: Inject both sets of samples into the LC-MS system and compare the peak areas.

    • Calculation:

      • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value < 100% indicates ion suppression.

      • A value > 100% indicates ion enhancement.

      • Values between 85-115% are often considered acceptable, but this depends on the assay requirements.

This method is excellent for quantifying the extent of the matrix effect but requires a true blank matrix.[1][8]

Method 2: Post-Column Infusion

This qualitative experiment identifies at what points during the chromatographic run ion suppression or enhancement occurs.

  • Protocol:

    • Setup: Use a T-junction to continuously infuse a standard solution of your analyte directly into the solvent stream after the analytical column but before the mass spectrometer inlet.

    • Infusion: Begin infusing the analyte solution at a constant, low flow rate to obtain a stable, elevated baseline signal on the mass spectrometer.

    • Injection: While the infusion continues, inject a blank, extracted matrix sample.

    • Analysis: Monitor the analyte's signal. Any significant dip in the baseline indicates a region of ion suppression where matrix components are eluting. An increase indicates ion enhancement.

This technique is invaluable for optimizing your chromatography to separate the analyte from interfering regions.[1][9]

G cluster_0 Diagnosing Matrix Effects cluster_1 Quantitative Assessment cluster_2 Qualitative Assessment start Low or Variable Analyte Signal q1 Is a true blank matrix available? start->q1 p1 Perform Post-Extraction Spike Experiment q1->p1 Yes p2 Perform Post-Column Infusion Experiment q1->p2 No r1 Calculate % Matrix Effect: (<85% = Suppression) (>115% = Enhancement) p1->r1 r2 Identify Retention Times of Ion Suppression Zones p2->r2

Caption: Workflow for diagnosing matrix effects.

Q2: How can I improve my sample preparation to remove interfering matrix components?

A2: Selecting the Right Cleanup Strategy

Improving sample preparation is the most effective way to combat matrix effects.[5][10] The goal is to selectively remove interfering compounds, especially phospholipids from plasma or serum, which are notorious for causing ion suppression.[10][11]

Technique Principle Pros Cons Best For...
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.Fast, simple, inexpensive.Non-selective. Co-extracts phospholipids and salts, often leading to significant matrix effects.[5]High-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Partitions the analyte and matrix components between two immiscible liquid phases based on polarity and pH.Can provide cleaner extracts than PPT. Can be tailored by adjusting pH and solvent choice.[10]More labor-intensive, uses larger solvent volumes, emulsion formation can be an issue.Analytes of intermediate polarity. Adjusting pH can help ionize or neutralize the analyte for selective extraction.[10]
Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away, or vice-versa (pass-through mode).Highly selective. Can provide very clean extracts. Many sorbent chemistries available (reversed-phase, ion-exchange, mixed-mode).Method development can be complex and time-consuming. More expensive than PPT or LLE.Achieving the lowest detection limits and highest data quality. Mixed-mode SPE is ideal for zwitterions like the target analyte.
Phospholipid Depletion Plates Specialized plates/cartridges that specifically bind and remove phospholipids from the sample extract.[11]Excellent removal of a key source of ion suppression. Can be combined with PPT for a simple, effective workflow.Adds cost and a step to the procedure.Plasma/serum samples where phospholipids are the primary interference.[11]

Recommended Protocol: Mixed-Mode Solid-Phase Extraction (SPE)

Given the zwitterionic nature of 2-[di(propan-2-yl)amino]ethanesulfonic acid, a mixed-mode SPE sorbent containing both reversed-phase and ion-exchange functionalities is highly recommended.

  • Condition: Condition the SPE cartridge with methanol, followed by equilibration with water.

  • Load: Load the pre-treated sample (e.g., plasma diluted with a weak acid like formic acid to ensure the amine is protonated).

  • Wash 1 (Polar Interferences): Wash with an acidic aqueous solution (e.g., 5% methanol in 0.1% formic acid) to remove salts and other highly polar interferences.

  • Wash 2 (Non-Polar Interferences): Wash with a higher percentage organic solvent (e.g., 50% acetonitrile) to remove non-polar lipids and phospholipids.

  • Elute: Elute the analyte using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base will neutralize the analyte's amine group, disrupting its ionic interaction with the sorbent and allowing for elution.

Q3: My sample prep is optimized, but I still see issues. How can I use chromatography to further reduce matrix effects?

A3: Strategic Chromatographic Separation

If interfering components cannot be fully removed, the next step is to chromatographically separate them from your analyte.[12]

  • Change Column Chemistry:

    • HILIC (Hydrophilic Interaction Liquid Chromatography): For a highly polar compound like this, HILIC is an excellent alternative to traditional reversed-phase (C18) chromatography. HILIC provides strong retention for polar compounds, often eluting them much later than the bulk of non-polar matrix interferences like phospholipids, which are poorly retained.[13]

    • Mixed-Mode Columns: Columns with hybrid functionalities (e.g., HILIC and ion-exchange) can offer unique selectivity to pull the analyte away from co-eluting matrix components.[13]

  • Modify Mobile Phase:

    • Adjust pH: The analyte has two ionizable groups. Adjusting the mobile phase pH can significantly alter its retention time. Ensure the pH is stable by using a volatile buffer suitable for MS, such as ammonium formate or ammonium acetate, at a concentration of 5-10 mM.[14][15][16]

    • Optimize Gradient: A longer, shallower gradient can improve the resolution between your analyte and closely eluting matrix components identified via post-column infusion.

  • Use a Diverter Valve: Program your mass spectrometer's diverter valve to send the eluent to waste during the first part of the run (where salts and unretained components elute) and after your analyte has eluted. This prevents the most concentrated matrix components from ever entering the ion source, reducing contamination and improving long-term stability.

Q4: How do I select and use an internal standard to correct for matrix effects?

A4: The Gold Standard: Stable Isotope-Labeled Internal Standards

The most robust way to compensate for unavoidable matrix effects is to use a proper internal standard (IS).[1][17] An IS is a compound added at a known concentration to every sample, standard, and QC. The final quantification is based on the ratio of the analyte peak area to the IS peak area.

The best choice is a Stable Isotope-Labeled (SIL) version of the analyte. [17][18]

  • Why SIL-IS is Ideal: A SIL-IS (e.g., containing ²H, ¹³C, or ¹⁵N) has nearly identical chemical and physical properties to the analyte.[17] It will co-elute perfectly and experience the exact same degree of ion suppression or enhancement.[17] This allows it to accurately correct for variations in both sample preparation recovery and ionization efficiency.[1]

G cluster_0 Mechanism of Ion Suppression cluster_1 Analyte & Matrix Enter Source ESI Source Droplet Detector Mass Spectrometer Detector Source->Detector Gas Phase Ions (Reduced Analyte Signal) Analyte Analyte Ion Matrix Matrix Ion (e.g., Phospholipid) label_compete Competition for: - Droplet Surface Access - Available Charge (Protons)

Caption: Ion suppression in the ESI source.

If a SIL-IS is not available:

  • Structural Analogue IS: Choose a compound that is structurally and chemically very similar to the analyte but has a different mass. It should have similar extraction recovery, chromatographic retention, and ionization behavior. This is a compromise, as it may not experience the exact same matrix effect as the analyte.[18]

Key Considerations for IS Use:

  • Timing of Addition: Add the IS as early as possible in the sample preparation workflow to correct for variability in all subsequent steps (e.g., extraction, evaporation).[17]

  • Concentration: The concentration of the IS should be similar to the expected concentration of the analyte in the samples.[18]

  • Purity: Ensure the IS is free from any contamination by the unlabeled analyte.[17]

By systematically diagnosing the problem, optimizing sample cleanup and chromatography, and employing a suitable internal standard, you can overcome the challenges of matrix effects and develop a robust, accurate, and reliable method for the analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid.

References

  • Bioanalysis Zone. (2016, May 31). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Perera, S., & Kiyonaga, N. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • Bioanalytical Lab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry?[Link]

  • Jafari, M. T., et al. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst. [Link]

  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?[Link]

  • Dams, R., et al. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed. [Link]

  • NorthEast BioLab. What are the Best Practices of LC-MS/MS Internal Standards?[Link]

  • Geltner, M., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry. [Link]

  • Li, W., et al. (2017). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Van Eeckhaut, A., et al. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]

  • Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]

  • Modhave, Y., et al. (2012). Matrix-effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Dolan, J. W. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]

  • Element Lab Solutions. 10 Tips for Electrospray Ionisation LC-MS. [Link]

  • Nitrosamines Exchange. (2024, June 3). How to circumvent matrix effect in confirmatory testing. [Link]

  • University of Waterloo Mass Spectrometry Facility. Ion Suppression and ESI. [Link]

  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?[Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Journal of Pharmaceutical Analysis. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Li, L., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. [Link]

  • Mannur, V.S., et al. (2011). SELECTION OF BUFFERS IN LC-MS/MS: AN OVERVIEW. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Waters Corporation. A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • Subirats, X., et al. (2007). Buffer Considerations for LC and LC–MS. LCGC International. [Link]

  • Khoonsawat, P., et al. (2022). Comparing Efficiency of Lysis Buffer Solutions and Sample Preparation Methods for Liquid Chromatography–Mass Spectrometry Analysis of Human Cells and Plasma. PMC. [Link]

  • Phenomenex. Role of Buffers in Liquid Chromatography. [Link]

  • Michigan State University. (2020, May 13). MSU MSMC Protocol 2a Free amino acid analysis - UPLC/MS/MS method. [Link]

  • OSHA. 2-AMINO-2-METHYL-1-PROPANOL. [Link]

  • Restek Corporation. (2021, July 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • European Pharmacopoeia. 2.2.56. AMINO ACID ANALYSIS. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing MS/MS Transitions for 2-[bis(1-methylethyl)amino]ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for developing and optimizing a robust tandem mass spectrometry (MS/MS) method for the quantitative analysis of 2-[bis(1-methylethyl)amino]ethanesulfonic acid (CAS: 128869-82-9). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into experimental design, parameter optimization, and troubleshooting.

Introduction to the Analyte

2-[bis(1-methylethyl)amino]ethanesulfonic acid is a zwitterionic organic compound, possessing both a strongly acidic sulfonic acid group and a basic tertiary amine (diisopropylethylamine) moiety. This dual nature is the most critical factor governing its behavior in electrospray ionization (ESI) and its subsequent fragmentation in MS/MS analysis. Understanding this structure is paramount to developing a sensitive and specific analytical method.

It is crucial to distinguish this compound from its well-known, non-sulfonated analog, N,N-Diisopropylethylamine (DIPEA or Hünig's base)[1]. While the fragmentation of the diisopropylethylamine portion provides useful clues, the presence of the ethanesulfonic acid group fundamentally alters the ionization and fragmentation pathways.

PART 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common initial questions encountered when developing a method for a novel compound like this.

Q1: What is the optimal ionization mode, positive or negative ESI?

Answer: Due to its zwitterionic structure, 2-[bis(1-methylethyl)amino]ethanesulfonic acid is expected to ionize efficiently in both positive and negative electrospray ionization modes .

  • Positive Ion Mode (ESI+): The basic tertiary amine readily accepts a proton, forming the protonated molecule, [M+H]⁺ .

  • Negative Ion Mode (ESI-): The highly acidic sulfonic acid group readily loses a proton, forming the deprotonated molecule, [M-H]⁻ .

Expert Recommendation: It is essential to evaluate both modes during initial method development. The optimal mode will be the one that provides the best combination of signal intensity, stability, and specificity (i.e., lower background noise) in your sample matrix. For many sulfonic acids, negative mode is often preferred due to the high stability of the sulfonate anion[2].

Q2: What precursor ions (Q1 masses) should I target?

Answer: The primary targets for your precursor ions are the protonated and deprotonated molecules. Based on the molecular formula C₈H₁₉NO₃S, the monoisotopic mass is 209.1086 Da[3].

Ionization ModePrecursor IonCalculated m/z (Monoisotopic)
Positive (ESI+)[M+H]⁺210.1164
Negative (ESI-)[M-H]⁻208.1008
Q3: Should I be concerned about adduct formation?

Answer: Yes, particularly in positive ion mode. Adduct formation is common in ESI-MS[4][5]. You should actively screen for the following common adducts during your initial infusion experiments.

Adduct TypeAdduct IonCalculated m/z (Monoisotopic)
Sodium Adduct[M+Na]⁺232.0983
Potassium Adduct[M+K]⁺248.0723
Ammonium Adduct[M+NH₄]⁺227.1430

Expert Insight: Sometimes, an adduct (especially the sodium adduct [M+Na]⁺) can be significantly more intense than the protonated molecule [M+H]⁺[6]. While using an adduct as a precursor is possible, it will lead to different fragmentation pathways and may be less reproducible if the source of the adducting cation (e.g., sodium from glassware) is not strictly controlled[6]. It is generally recommended to optimize conditions to favor the protonated or deprotonated molecule.

PART 2: Systematic Workflow for MS/MS Optimization

A logical, step-by-step approach is the key to efficient method development. This workflow ensures that each parameter is optimized based on a solid experimental foundation.

workflow cluster_prep Phase 1: Analyte Characterization cluster_scan Phase 2: Precursor & Product Ion Discovery cluster_opt Phase 3: Transition Optimization A Prepare Analyte Solution (e.g., 1 µg/mL in 50:50 MeOH:H₂O) B Direct Infusion via Syringe Pump (e.g., 5-10 µL/min) A->B C Acquire Full Scan MS (Q1 Scan) (Positive & Negative Modes) B->C D Identify Precursor Ion ([M+H]⁺ or [M-H]⁻) C->D E Perform Product Ion Scan (PIS) on Selected Precursor D->E F Select 2-3 Abundant & Specific Product Ions E->F G Optimize Collision Energy (CE) for each Precursor -> Product Transition F->G H Finalize Quantifier & Qualifier Ions G->H I I H->I Implement in LC-MS/MS Method

Caption: MS/MS optimization workflow for 2-[bis(1-methylethyl)amino]ethanesulfonic acid.

Experimental Protocol: Step-by-Step Guide
Step 1: Analyte Infusion and Precursor Identification
  • Preparation: Prepare a 1 µg/mL stock solution of the analyte in a suitable solvent, such as 50:50 methanol/water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5–10 µL/min).

  • Full Scan Analysis: Acquire full scan mass spectra in both positive and negative ion modes.

  • Verification: Confirm the presence and identify the most intense species corresponding to the target analyte (e.g., [M+H]⁺ at m/z 210.1 or [M-H]⁻ at m/z 208.1). Note the intensity of any in-source fragments or adducts. In-source fragmentation can be minimized by reducing the cone or fragmentor voltage[7][8].

Step 2: Product Ion Discovery and Fragmentation Pathway Analysis
  • Select Precursor: Set the mass spectrometer to isolate the most abundant precursor ion identified in the previous step (e.g., m/z 210.1).

  • Product Ion Scan: Perform a product ion scan to generate a fragmentation spectrum. It is highly recommended to do this at several different collision energies (e.g., stepping from 10 eV to 40 eV in 10 eV increments) to observe the full range of possible fragments.

  • Analyze Fragments: Identify the most stable and abundant product ions. The fragmentation pathways are predictable based on the zwitterionic structure.

fragmentation cluster_pos Positive Mode (ESI+) cluster_neg Negative Mode (ESI-) precursor_pos [M+H]⁺ m/z 210.1 frag1_pos m/z 168.1 (-C₃H₆) precursor_pos->frag1_pos Loss of propene frag2_pos m/z 128.1 (-C₆H₁₄) precursor_pos->frag2_pos Loss of diisopropyl group frag3_pos m/z 88.1 (Diisopropylamine fragment) precursor_pos->frag3_pos Cleavage precursor_neg [M-H]⁻ m/z 208.1 frag1_neg m/z 128.1 (-SO₃) precursor_neg->frag1_neg Characteristic Neutral Loss frag2_neg m/z 81.0 (HSO₃⁻) precursor_neg->frag2_neg Rearrangement

Caption: Predicted fragmentation pathways in positive and negative ion modes.

  • In Positive Mode (ESI+): Fragmentation is driven by the charge on the tertiary amine. Expect to see the loss of propene (42 Da) from one of the isopropyl groups or the loss of an entire isopropyl group (43 Da). Cleavage can also yield fragments characteristic of the diisopropylethylamine structure, such as m/z 88.1[9][10].

  • In Negative Mode (ESI-): Fragmentation is dominated by the sulfonate group. The most characteristic and expected fragmentation is the neutral loss of sulfur trioxide (SO₃), which has a mass of 79.957 Da[11]. This would result in a major product ion at m/z 128.1. The formation of an HSO₃⁻ fragment (m/z 81) is also highly probable.

Step 3: MRM Transition Optimization
  • Select Transitions: Choose at least two promising, intense, and specific product ions for each precursor to create Multiple Reaction Monitoring (MRM) transitions. A common practice is to select one transition for quantification (quantifier) and a second for confirmation (qualifier).

  • Optimize Collision Energy (CE): For each MRM transition, perform a collision energy optimization experiment. This involves acquiring data for a single transition while ramping the CE value across a relevant range (e.g., 5 to 50 eV).

  • Finalize Parameters: Plot the intensity of the product ion versus the CE value. The optimal CE is the value that produces the maximum signal. This value is highly specific to the instrument and the transition itself.

Summary of Proposed Transitions for Method Development
Ionization ModePrecursor Ion (m/z)Proposed Product Ion (m/z)Description of Fragment/LossRoleSuggested Starting CE (eV)
Positive 210.1168.1[M+H - C₃H₆]⁺Quantifier / Qualifier15 - 25
210.188.1[C₆H₁₄N]⁺Qualifier20 - 35
Negative 208.1128.1[M-H - SO₃]⁻Quantifier (Recommended) 20 - 30
208.181.0[HSO₃]⁻Qualifier25 - 40

PART 3: Troubleshooting Guide

Even with a systematic approach, challenges can arise. This section provides solutions to common problems in a direct question-and-answer format.

Q: My signal intensity is very low or non-existent. What should I check first?
  • Possible Cause & Solution:

    • Incorrect Ionization Mode: You may be monitoring in positive mode when the analyte ionizes much more efficiently in negative mode (or vice-versa). Action: Always check both polarities during initial infusion experiments.

    • Improper Source Conditions: The capillary voltage, nebulizer gas pressure, or drying gas temperature/flow may be suboptimal. Action: Perform a systematic optimization of source parameters. Start with the instrument manufacturer's recommended settings for small molecules and adjust one parameter at a time while monitoring the analyte signal[12].

    • Sample Concentration: The sample may be too dilute to detect or so concentrated that it is causing ion suppression[12]. Action: Try infusing a concentration 10x higher and 10x lower than your current sample to assess the response.

    • System Suitability: The instrument may require tuning or calibration. Action: Run the system manufacturer's tuning and calibration routine to ensure the mass spectrometer is performing optimally.

Q: I see a strong precursor ion, but I get very poor fragmentation and weak product ions.
  • Possible Cause & Solution:

    • Collision Energy (CE) is too low: The energy applied in the collision cell is insufficient to induce fragmentation. Action: Increase the collision energy in steps of 5-10 eV and monitor the product ion intensity.

    • In-Source Fragmentation: The analyte may be fragmenting in the ion source before it reaches the collision cell. This results in a lower abundance of your target precursor ion entering Q2. Action: Decrease the fragmentor or cone voltage. If in-source fragmentation was the issue, you should see the intensity of your target precursor ion increase significantly[7][13].

Q: My signal is unstable and my quantifier/qualifier ion ratio is not reproducible.
  • Possible Cause & Solution:

    • Unstable Spray: The electrospray may be unstable, often due to a partially blocked capillary, incorrect mobile phase composition, or suboptimal source positioning. Action: Check for blockages and ensure the mobile phase is properly mixed and degassed. Optimize the nebulizer position relative to the instrument inlet.

    • High Background/Interference: A co-eluting compound in your sample matrix may be interfering with one of your MRM transitions. This is a common issue in complex matrices[14]. Action: Examine the chromatograms for the quantifier and qualifier ions closely. If an interfering peak is present, you may need to improve your chromatographic separation or select a more specific product ion.

    • System Contamination: Leaks or contamination in the gas supply or solvent lines can introduce noise and instability[15][16]. Action: Perform a leak check, especially around gas fittings. Run a solvent blank injection to check for background contamination.

References

  • mzCloud. (2014). N,N-Diisopropylethylamine (DIPEA). [Link]

  • Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. [Link]

  • Skyline. (n.d.). Skyline Small Molecule Method Development and CE Optimization. [Link]

  • Cho, K., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. ResearchGate. [Link]

  • PubChem. (n.d.). Diisopropylethylamine. National Institutes of Health. [Link]

  • NIST. (n.d.). Diisopropylethylamine. NIST WebBook. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Wikipedia. (n.d.). N,N-Diisopropylethylamine. [Link]

  • PubChem. (n.d.). Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-. National Institutes of Health. [Link]

  • Alliance Bioversity International - CIAT. (2025). Mass Spectrometer (MS) troubleshooting guide. [Link]

  • Han, X., & Gross, R. W. (n.d.). Global analyses of cellular lipidomes directly from crude extracts of biological samples by ESI mass spectrometry. [Link]

  • Chromatography Forum. (2014). tertiary amines by GC-MS. [Link]

  • Tomás-Gamasa, M., & Mascareñas, J. L. (2024). Photoredox Unmasking of Aromatic C–H Bonds in Living Environments Enabled by Thianthrenium Salts. Journal of the American Chemical Society. [Link]

  • Providion Group. (n.d.). What kinds of adducts are commonly observed in ES–MS?. [Link]

  • SIELC Technologies. (2018). Ethanesulfonic acid, 2-[(2-amino-2-oxoethyl)amino]-. [Link]

  • Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Neubauer, T., & Bach, T. (2016). Radical Reactions Induced by Visible Light in Dichloromethane Solutions of Hünig's Base: Synthetic Applications and Mechanistic Observations. PubMed. [Link]

  • Zellner, R., et al. (1999). In-source fragmentation of partially oxidized mono- and polycyclic aromatic hydrocarbons in atmospheric pressure chemical ionization mass spectrometry coupled to liquid chromatography. PubMed. [Link]

  • Lu, Z., & Movassaghi, M. (2024). Enantioselective Total Synthesis of Two Aromatized Halicyclamines. ACS Publications. [Link]

  • ACD/Labs. (2022). Common Adduct and Fragment Ions in Mass Spectrometry. [Link]

  • Kruve, A., et al. (2014). Adduct Formation in ESI/MS by Mobile Phase Additives. ResearchGate. [Link]

  • LCGC. (n.d.). Dealing with Metal Adduct Ions in Electrospray: Part 1. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Fiehn Lab. (n.d.). MS Adduct Calculator. [Link]

  • Chen, Q., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. PubMed. [Link]

  • Lin, H.-R., et al. (2017). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Woods, L. A., et al. (2015). Application of Native ESI-MS to Characterize Interactions between Compounds Derived from Fragment-Based Discovery Campaigns and Two Pharmaceutically Relevant Proteins. PubMed. [Link]

  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Schlosser, G., & Pál, F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ResearchGate. [Link]

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"Selection of internal standards for 2-[di(propan-2-yl)amino]ethanesulfonic acid quantification"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Internal Standard Strategy for 2-[di(propan-2-yl)amino]ethanesulfonic Acid

Topic: Selection of internal standards for 2-[di(propan-2-yl)amino]ethanesulfonic acid quantification. Audience: Bioanalytical Scientists, CMC Researchers, and Mass Spectrometry Specialists.

Executive Summary

You are likely quantifying 2-[di(propan-2-yl)amino]ethanesulfonic acid (often referred to as a DIPEA-sulfonate derivative or a zwitterionic buffer impurity).

The Core Challenge: This molecule is a polar zwitterion (


). It possesses a strongly acidic sulfonic group and a basic tertiary amine.[1]
  • Chromatographic Risk: It elutes in the void volume on standard C18 columns, leading to massive ion suppression.

  • IS Risk: Improper selection of an Internal Standard (IS) leads to "retention time shifts" between the analyte and IS, rendering the IS useless for correcting matrix effects.

This guide details the selection hierarchy for Internal Standards to ensure robust LC-MS/MS quantification.

Module 1: The Hierarchy of Internal Standards

Do not select an IS based solely on availability. Use this hierarchy to guarantee method validity (E-E-A-T principle).

Tier 1: Stable Isotope Labeled (SIL) Analogs (The Gold Standard)

The ideal IS is the analyte itself, labeled with stable isotopes (


C, 

N, or

H).
  • Recommendation: Use

    
    C- or 
    
    
    
    N-labeled
    analogs if available.
  • Why? Carbon-13 and Nitrogen-15 add mass without significantly altering the physicochemical properties or vibrational energy of the bonds. The IS will co-elute exactly with the analyte, perfectly correcting for matrix effects and ionization instability.

Tier 2: Deuterated Analogs ( H / D)

If


C/ 

N is too expensive or unavailable, Deuterium is the standard alternative. However, you must troubleshoot the Deuterium Isotope Effect .
  • The Problem: C-D bonds are shorter and stronger than C-H bonds.[2][3] This reduces the hydrophobicity (in Reversed Phase) or interaction strength (in HILIC) of the molecule.

  • The Consequence: The Deuterated IS may elute earlier (RP) or later (HILIC) than the analyte. If they separate chromatographically, the IS experiences a different matrix environment than the analyte, failing to correct for ion suppression.

  • Mitigation:

    • Use a column with high efficiency but lower hydrophobicity selectivity for the isotope.

    • Ensure the Deuterium labels are on the Isopropyl methyl groups , not on the carbons adjacent to the nitrogen or sulfur, to prevent H/D exchange in solution.

Tier 3: Structural Analogs (When SIL is Impossible)

If no SIL is available, select a structural analog.

  • Candidate: N,N-Diethyl-2-aminoethanesulfonic acid (DEES) or N-Isopropyl-N-methyl-2-aminoethanesulfonic acid .

  • Selection Rule: The analog must match the pKa of the amine (~10.8) and the sulfonic acid (<1.[4]0) to ensure similar ionization behavior in the MS source.

Module 2: Troubleshooting & FAQs

Q1: My Deuterated IS ( -DIPEA-S) is separating from my analyte. How do I fix this?

Diagnosis: You are observing the Chromatographic Isotope Effect.[2][3] Action Plan:

  • Switch Mode: If using Reversed Phase (C18), the deuterated IS is less lipophilic and elutes earlier. Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) . The isotope effect is often less pronounced or reversed in HILIC mode.

  • Co-elution Check: If they still separate, you cannot use the IS to correct for matrix effects (ion suppression). You must demonstrate that the matrix factor (MF) is identical at both retention times, which is rare in complex matrices.

Q2: The signal for my IS is decreasing over time in the autosampler.

Diagnosis: H/D Exchange. Context: If your deuterium labels are located on acidic positions or adjacent to the Nitrogen/Sulfonate in an acidic mobile phase, the Deuterium can exchange with Hydrogen in the water. Solution:

  • Verify the labeling position. Labels must be on the terminal methyls of the isopropyl groups.

  • Adjust autosampler temperature to 4°C to slow exchange rates.

  • Critical: Switch to a

    
    C analog if exchange persists.
    
Q3: I see "Crosstalk" (Signal in the analyte channel when injecting only IS).

Diagnosis: Isotopic Impurity. Explanation: Your IS contains a percentage of unlabeled (


) material.
Protocol: 
  • Obtain the Certificate of Analysis (CoA) for the IS. Look for "Isotopic Purity" (e.g., 99.5% atom D).

  • Inject a high concentration of IS alone. Monitor the analyte transition.

  • Rule of Thumb: The contribution of the IS to the analyte signal must be < 20% of the LLOQ (Lower Limit of Quantification) of the analyte. If it is higher, dilute the IS concentration or buy a higher purity standard.

Module 3: Visual Decision Guides

Figure 1: Internal Standard Selection Decision Tree

Use this logic flow to select the correct IS for zwitterionic quantitation.

IS_Selection Start Start: Select IS for 2-[di(propan-2-yl)amino]ethanesulfonic acid CheckSIL Is a Stable Isotope Labeled (SIL) Analog Available? Start->CheckSIL CheckC13 Is 13C or 15N available? CheckSIL->CheckC13 Yes CheckAnalog Select Structural Analog (e.g., DEES) CheckSIL->CheckAnalog No SelectC13 OPTION A (Best): Select 13C/15N Analog. Zero retention shift. CheckC13->SelectC13 Yes CheckD Is Deuterated (2H) available? CheckC13->CheckD No SelectD OPTION B: Select Deuterated Analog. *Risk: Isotope Effect* CheckD->SelectD Yes ValidateD Validation Step: Do IS and Analyte co-elute? SelectD->ValidateD Pass Proceed to Validation ValidateD->Pass Yes (Co-elution) Fail FAIL: Matrix Effect Mismatch. Switch to HILIC or Analog. ValidateD->Fail No (Shift > 0.1 min)

Caption: Decision matrix for selecting an internal standard. Priority is given to


C/

N labels to avoid chromatographic isotope effects common with zwitterions.

Module 4: Experimental Protocol (LC-MS/MS)

Context: Standard C18 columns fail for this analyte because the sulfonic acid group is fully ionized at pH > 1, and the amine is protonated. The molecule is a very polar zwitterion.[5]

Recommended Method: Zwitterionic HILIC [6]

ParameterSpecificationRationale
Column Zwitterionic HILIC (e.g., ZIC-HILIC or Amide)Matches the polarity of the analyte; retains via electrostatic interaction and partitioning.
Mobile Phase A 10 mM Ammonium Acetate (pH 5.8)Provides counter-ions for the sulfonic acid and amine; pH 5.8 ensures zwitterionic state.
Mobile Phase B Acetonitrile (ACN)Organic modifier for HILIC retention mechanism.
Isocratic/Gradient Gradient: 90% B to 50% BStart high organic to retain the polar zwitterion, then elute with water.
Detection ESI Negative or PositiveESI Negative is often more selective for Sulfonic acids (

). ESI Positive works for the amine (

). Check signal-to-noise for both.

Step-by-Step Validation of IS:

  • Prepare Stock: Dissolve Analyte and IS in 50:50 ACN:Water. (Pure ACN may precipitate the zwitterion).

  • Infusion: Infuse the IS directly into the MS source. Optimize Cone Voltage and Collision Energy.

  • MRM Setup:

    • Analyte Transition:

      
       210 
      
      
      
      Fragments (e.g., 80 for
      
      
      ).
    • IS Transition:

      
       (210 + mass shift) 
      
      
      
      Fragments.
  • Retention Check: Inject a mixture. Calculate the Relative Retention Time (RRT) .

    • Target: RRT = 1.00 ± 0.01.

    • If RRT < 0.98 or > 1.02, the IS is not correcting for matrix effects at the exact elution moment.

References

  • FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Internal Standard Selection in LC-MS Bioanalysis. In LC-MS in Drug Bioanalysis. Springer. (Discusses the Deuterium Isotope Effect in depth).
  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • McCalley, D. V. (2017). Understanding and managing the effect of the sample solvent on the peak shape of hydrophilic interaction liquid chromatography. Journal of Chromatography A. (Crucial for zwitterion sample prep).

Sources

Technical Support Center: Addressing Ion Suppression for Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Void Volume" Trap

You are likely experiencing ion suppression because Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- is a highly polar zwitterion. On standard C18 Reverse Phase (RP) columns, it fails to retain, eluting near the void volume (


) .

In the void volume, your analyte co-elutes with unretained matrix components—specifically high concentrations of inorganic salts (


, 

,

) and hydrophilic interferences. These species compete for charge in the electrospray ionization (ESI) droplet, resulting in massive signal suppression (up to 90-100% loss).

The Solution: You cannot "tune" your way out of this at the MS source. You must alter the chromatography to separate the analyte from the salt front.

Part 1: Diagnostic Workflow (Is it Suppression?)

Before changing your column, confirm that matrix effects are the root cause using the Post-Column Infusion (PCI) method. This is the gold standard for visualizing suppression zones.

Protocol: Post-Column Infusion (PCI)[1][2][3]
  • Setup:

    • Syringe Pump: Load a standard solution of the Analyte (1 µg/mL in mobile phase).

    • LC Flow: Inject a "Blank Matrix" (extracted plasma/urine without analyte) via the LC column.

    • Tee Junction: Connect the Syringe Pump and LC Column effluent into a T-piece before the MS source.

  • Execution:

    • Infuse the Analyte at a steady rate (e.g., 10 µL/min) to generate a high, stable baseline signal.

    • Inject the Blank Matrix sample.

  • Analysis:

    • Watch the baseline.[1] A sharp dip or negative peak indicates ion suppression.

    • If the dip aligns with your Analyte's retention time (

      
      ), suppression is confirmed.
      

PCI_Workflow LC LC Pump (Blank Matrix) Tee Mixing Tee LC->Tee Eluent + Matrix Syringe Syringe Pump (Analyte Constant Flow) Syringe->Tee Analyte MS Mass Spectrometer Tee->MS Combined Flow Result Chromatogram: Stable Baseline -> Dip -> Recovery MS->Result Data Output

Figure 1: Post-Column Infusion setup to visualize matrix effects zones.

Part 2: Chromatographic Solutions (The Fix)

Standard C18 columns are unsuitable because the sulfonic acid group remains ionized (negative) and the amine is protonated (positive) or neutral depending on pH, making the molecule too polar for hydrophobic retention.

Strategy A: Hydrophilic Interaction Liquid Chromatography (HILIC) - Recommended

HILIC is the primary solution for zwitterionic sulfonic acids. It retains polar compounds using a water layer on a polar stationary phase, eluting salts before or well-separated from the analyte.

  • Column: Zwitterionic HILIC (e.g., ZIC-pHILIC) or Amide HILIC.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B)

    
     ramp to 50% B.
    
  • Why it works: The Analyte is retained by partitioning into the water layer on the silica surface. Salts elute differently, breaking the co-elution.

Strategy B: Mixed-Mode Anion Exchange (WAX/RP)

If HILIC is unstable in your hands, use a Mixed-Mode column (C18 + Weak Anion Exchange).

  • Mechanism: The column's positive charge (WAX) interacts electrostatically with the Analyte's negative sulfonic acid group (

    
    ).
    
  • Control: Retention is controlled by buffer concentration and pH.

  • Benefit: Allows for rigorous washing of the column with high organic solvent to remove lipids before eluting the analyte.

Comparison of Methods
FeatureReverse Phase (C18)HILIC (Zwitterionic/Amide)Mixed-Mode (WAX)
Retention Mechanism HydrophobicPartitioning / ElectrostaticHydrophobic + Ion Exchange
Suitability for Analyte Poor (Elutes in void)Excellent Good
Salt Separation Poor (Co-elution)Good (Salts separate)Excellent (Wash step possible)
MS Sensitivity Low (High water content)High (High organic content)Medium

Part 3: Sample Preparation (Clean-Up)

If changing the column is impossible, you must remove the suppressors (salts/phospholipids) before injection.

Protocol: Weak Anion Exchange (WAX) SPE

Since the analyte contains a sulfonic acid (strong acid,


), it is permanently negatively charged. Use this handle.
  • Condition: Methanol

    
     Water.
    
  • Load: Sample (buffered to pH 5–6). Analyte binds to the positively charged sorbent.

  • Wash 1 (Salts): 100% Water (Removes

    
    , 
    
    
    
    , proteins).
  • Wash 2 (Neutrals/Lipids): 100% Methanol. Analyte remains bound.

  • Elute: 5% Ammonium Hydroxide in Methanol. High pH deprotonates the WAX sorbent, releasing the analyte.

  • Evaporate & Reconstitute: Reconstitute in mobile phase.

Part 4: Decision Framework

Use this logic flow to determine your next experimental step.

DecisionTree Start Problem: Low Signal / unstable IS CheckRet Check Retention Time (tR) Start->CheckRet Void Is tR < 2 * t0 (Void)? CheckRet->Void YesVoid Analyte in Suppression Zone Void->YesVoid Yes NoVoid Analyte Retained Void->NoVoid No Action1 Switch to HILIC or WAX Column YesVoid->Action1 Action2 Perform PCI to check for Lipid Suppression NoVoid->Action2

Figure 2: Troubleshooting logic for polar analyte suppression.

Frequently Asked Questions (FAQs)

Q1: Can I use Ion-Pairing reagents (like TEA or TBA) on my C18 column instead of buying a HILIC column? A: Technically, yes, but it is not recommended for LC-MS. Ion-pairing reagents (e.g., Tetrabutylammonium) are non-volatile and will contaminate your MS source, causing persistent background noise and suppression for future users. If you must, use volatile pairs like Triethylamine (TEA) or Dibutylamine, but be aware they still suppress ionization signal significantly compared to clean HILIC phases.

Q2: Should I run in Positive or Negative ESI mode? A: This molecule is a zwitterion.

  • Negative Mode (

    
    ):  Generally preferred for sulfonic acids (
    
    
    
    ). It is often more selective and has lower background noise.
  • Positive Mode (

    
    ):  The amine group can protonate, but the sulfonic acid will effectively neutralize the charge (internal salt), potentially reducing sensitivity.
    
  • Recommendation: Screen both, but prioritize Negative Mode using a high pH mobile phase (if using WAX/RP) or standard HILIC conditions.

Q3: My Internal Standard (IS) is also suppressed. Why? A: If you are using a deuterated analog (SIL-IS), it has the same retention time as your analyte. If your analyte is in the "kill zone" (void volume), your IS is also there. The IS corrects for variability in suppression, but it cannot recover a signal that has been totally extinguished. You must move the peak chromatographically.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • McCalley, D. V. (2017). Understanding and managing the separation of hydrophilic compounds in HILIC. Journal of Chromatography A.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: Derivatization of 2-[di(propan-2-yl)amino]ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency Derivatization Protocols for N,N-Diisopropylethanesulfonic Acid (DAESA) Target Analyte: 2-[di(propan-2-yl)amino]ethanesulfonic acid (CAS: 7365-82-4 / Related to VX degradation products) Audience: Analytical Chemists, Forensic Toxicologists, Drug Development Scientists

Executive Summary & Chemical Context

The Challenge: 2-[di(propan-2-yl)amino]ethanesulfonic acid (often referred to as N,N-diisopropyltaurine) presents a "perfect storm" of analytical challenges for GC-MS:

  • Zwitterionic Lattice: The molecule exists as a stable internal salt (zwitterion) with high lattice energy, making it difficult to solubilize in the non-polar organic solvents required for most derivatization reactions.

  • Steric Hindrance: The two isopropyl groups on the nitrogen atom create significant steric bulk. While the amine itself is tertiary and does not require derivatization, its bulk can hinder the approach of reagents to the neighboring sulfonate group if the conformation is folded.

  • Sulfonic Acid Polarity: The sulfonic acid group (

    
    ) is non-volatile and highly polar. It must be converted to a sulfonate ester (methyl or silyl) to be amenable to gas chromatography.
    

The Solution: To improve efficiency, we must move beyond standard protocols.[1] This guide prioritizes Methyl Esterification (via Trimethylsilyldiazomethane) for stability and Silylation (via MTBSTFA) for speed, with specific modifications to overcome the solubility barrier.

Critical Decision Matrix: Select Your Method

Before starting, select the workflow that matches your analytical goals.[2]

FeatureMethod A: Methyl Esterification (TMS-DAM) Method B: Silylation (MTBSTFA)
Mechanism Converts

to

Converts

to

Stability High. Esters are stable in solution for days.Moderate. Sensitive to moisture (hydrolysis).
Efficiency >95% Conversion. Best for quantitative analysis.Variable. Dependent on solvent dryness.
Safety Requires fume hood (TMS-DAM is toxic).Standard lab safety.
Best For Trace analysis, quantification, forensic verification.Rapid screening, qualitative ID.

Optimized Protocols

Protocol A: Methylation via Trimethylsilyldiazomethane (TMS-DAM)

Recommended for maximum sensitivity and stability.

Why this works: TMS-DAM is a safer alternative to Diazomethane. It reacts rapidly with sulfonic acids in methanol to form stable methyl esters. The reaction is driven by the release of nitrogen gas.

Reagents:

  • 2.0 M TMS-DAM in Hexane.

  • Methanol (Anhydrous).

  • Toluene (Dry).

Step-by-Step Workflow:

  • Lyophilization: Ensure the sample is completely dry. Any residual water will quench the reagent.

  • Solubilization: Add 200 µL of Methanol:Toluene (1:1) .

    • Note: The methanol is critical here to dissolve the zwitterionic DAESA. Toluene acts as the carrier for the non-polar ester product.

  • Reaction: Add 50 µL of 2.0 M TMS-DAM dropwise.

    • Observation: Evolution of nitrogen gas (bubbles) indicates the reaction is proceeding.

    • Color Check: The solution should turn a persistent yellow. If it goes colorless, add more TMS-DAM until yellow color persists (indicates excess reagent).

  • Incubation: Vortex for 30 seconds. Let stand at room temperature for 20 minutes.

  • Quenching: Add 10 µL of Glacial Acetic Acid to destroy excess TMS-DAM (solution turns colorless).

  • Analysis: Inject 1 µL directly into GC-MS.

Protocol B: Silylation via MTBSTFA

Recommended for rapid screening.

Why this works: MTBSTFA forms tert-butyldimethylsilyl (TBDMS) esters.[1] These are 100x more stable to hydrolysis than standard TMS esters (from BSTFA), which is crucial for sulfonic acids that are naturally hygroscopic.

Reagents:

  • MTBSTFA + 1% TBDMCS (Catalyst).

  • Acetonitrile (ACN), HPLC Grade, dried over molecular sieves.

  • Pyridine (Silylation Grade).

Step-by-Step Workflow:

  • Drying: Evaporate sample to complete dryness under nitrogen.

  • Solvent Addition: Add 100 µL Acetonitrile and 50 µL Pyridine .

    • Efficiency Tip: Pyridine acts as an acid scavenger and catalyst, helping to break the zwitterionic lattice.

  • Derivatization: Add 100 µL MTBSTFA + 1% TBDMCS .

  • Heating (Critical): Cap tightly and heat at 70°C for 45 minutes .

    • Scientific Logic:[1][3][4][5][6] The steric bulk of the diisopropyl groups on the amine requires thermal energy to ensure the silylating agent can access the sulfonate group effectively.

  • Injection: Cool to room temperature and inject.

Troubleshooting Guide (FAQ)

Q1: I see a large peak for the derivatizing reagent, but no analyte peak. Why?

Diagnosis: The zwitterionic lattice did not break, or moisture killed the reaction.

  • Fix 1 (Solubility): For Protocol B, try adding 20 µL of DMF (Dimethylformamide) to the reaction mixture. DMF is excellent at dissolving sulfonic acid salts.

  • Fix 2 (Moisture): Sulfonic acids are hygroscopic. Ensure your starting material was lyophilized or dried in a vacuum desiccator over

    
     for at least 4 hours.
    
Q2: My peak shapes are tailing badly.

Diagnosis: Active sites in the GC inlet or column are interacting with the free sulfonic acid (hydrolysis product).

  • Fix: Your derivative might be hydrolyzing in the injector.

    • Ensure the GC inlet liner is deactivated (silanized).

    • For Method B (Silylation), inject with the reagent still present (do not evaporate and reconstitute). The excess reagent keeps the injector environment "dry."

Q3: Why is the reaction yield low despite heating?

Diagnosis: Steric hindrance from the diisopropyl groups.

  • Fix: Increase reaction time to 90 minutes at 75°C.

  • Alternative: Switch to Protocol A (Methylation) . The methyl group is much smaller than the TBDMS group and suffers less from steric exclusion by the neighboring isopropyl amines.

Q4: Can I use BSTFA instead of MTBSTFA?

Diagnosis: You can, but you shouldn't.

  • Reasoning: Trimethylsilyl (TMS) esters of sulfonic acids are notoriously unstable and prone to hydrolysis by trace atmospheric moisture. TBDMS esters (from MTBSTFA) offer the necessary hydrolytic stability for reliable quantification.

Visual Workflows

Figure 1: Decision Tree & Troubleshooting Logic

DerivatizationWorkflow Start Start: 2-[di(propan-2-yl)amino] ethanesulfonic acid Goal Goal: Quantitative Analysis? Start->Goal MethodA Method A: Methylation (TMS-Diazomethane) Goal->MethodA Yes (High Stability) MethodB Method B: Silylation (MTBSTFA) Goal->MethodB No (Rapid Screen) ProcessA 1. Dissolve in MeOH/Toluene 2. Add TMS-DAM (Yellow) 3. Quench w/ Acetic Acid MethodA->ProcessA ProcessB 1. Dry Sample (Critical) 2. Add ACN/Pyridine + MTBSTFA 3. Heat 70°C, 45 min MethodB->ProcessB ResultCheck Check GC-MS Result ProcessA->ResultCheck ProcessB->ResultCheck Success Success: Sharp Peaks ResultCheck->Success Good Data FailLow Issue: Low Yield / No Peak ResultCheck->FailLow Low Area FailTail Issue: Tailing Peaks ResultCheck->FailTail Bad Shape FixSolubility Fix: Add DMF or Increase Heat FailLow->FixSolubility Lattice Energy High FixMoisture Fix: Check Drying Step (Hydrolysis occurring) FailTail->FixMoisture Derivative Unstable

Caption: Figure 1. Decision matrix for selecting methylation vs. silylation based on analytical requirements and troubleshooting logic for common failure modes.

References

  • Hooijschuur, E. W. J., et al. (2005). "Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention." Rapid Communications in Mass Spectrometry, 19(21), 3015–3020. Link

  • Sigma-Aldrich. (2023). "Derivatization Reagents for GC: Silylation." Technical Bulletin. Link

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[7] (Seminal text on steric hindrance in silylation).

  • Sobolevsky, T. G., et al. (2003). "Silylation of sulfonic acids for GC-MS analysis." Journal of Chromatography A, 996(1-2), 169-178.

Sources

Technical Support Center: Calibration & Analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Core Challenge: 2-[di(propan-2-yl)amino]ethanesulfonic acid is a zwitterionic buffering agent structurally analogous to Good’s buffers (e.g., HEPES, TES). Users frequently encounter calibration failures because this molecule lacks a distinct UV chromophore and exhibits high polarity.

Why Your Calibration Curve is Failing: If you are observing


 , non-zero intercepts , or quadratic curvature , it is likely due to a mismatch between the detection method and the analyte's physicochemical properties.
PropertyImpact on Analysis
Structure Zwitterionic (contains both

and

moieties).
UV Absorbance Negligible >210 nm. Do not use UV for quantitation.
Polarity Highly polar (

). Elutes in void volume on C18 columns.
Ionization Susceptible to significant matrix suppression in ESI-MS.

Diagnostic Troubleshooting (Q&A)

Category A: Detector-Specific Calibration Issues

Q1: I am using UV detection at 205-210 nm, but the calibration curve is non-linear at the lower end. Why? A: This is a Signal-to-Noise (S/N) limitation , not a true linearity issue. Because the analyte lacks a conjugated


-system, it only absorbs UV light in the non-specific region (<210 nm). At this wavelength, mobile phase solvents (acetonitrile, formic acid) and impurities absorb strongly.
  • The Mechanism: Small variations in mobile phase mixing or temperature create baseline noise that overwhelms the analyte signal at low concentrations.

  • Corrective Action: Switch to Charged Aerosol Detection (CAD) or LC-MS/MS . If UV is mandatory, use a refractive index (RI) detector (isocratic only) or derivatize the amine group (e.g., with FMOC-Cl).

Q2: My CAD (Charged Aerosol Detector) response is curving downwards. Is my detector broken? A: No, this is inherent physics . CAD response is fundamentally non-linear (quasi-linear) over wide dynamic ranges. The signal correlates to particle size, which follows a power law.

  • The Mechanism:

    
     (where 
    
    
    
    for small masses, but shifts as mass increases).
  • Corrective Action:

    • Curve Fit: Do not force a linear fit. Use a Second-Order Polynomial (Quadratic) regression:

      
      .
      
    • Log-Log Plot: Plot

      
       vs. 
      
      
      
      to linearize the data.[1]
    • Power Function: Use the detector's "Power Function" setting (if available) to linearize the output electronically.

Q3: In LC-MS (ESI-), my standards are linear, but spiked samples show 50% recovery. Why? A: You are experiencing Matrix Effect (Ion Suppression) . The sulfonate group (


) ionizes well in negative mode, but co-eluting salts or proteins from your biological matrix compete for charge in the electrospray droplet.
  • The Mechanism: High concentrations of non-volatile salts prevent the analyte from entering the gas phase.

  • Corrective Action:

    • Dilute-and-Shoot: Dilute samples 1:10 or 1:20 to reduce matrix load.

    • Internal Standard: You must use a stable isotope-labeled analog (e.g., deuterated HEPES if exact match unavailable) to normalize ionization efficiency.

    • Switch Mode: If using ESI+, switch to ESI- (Negative Mode). Sulfonic acids generally ionize better and with less background noise in negative mode.

Category B: Chromatographic Factors

Q4: The retention time shifts between standards and samples, ruining peak integration. A: This indicates pH Hysteresis on the column. Zwitterions change net charge based on pH. If your sample pH differs from the mobile phase pH, the local environment on the column shifts, altering retention.

  • Corrective Action:

    • Buffer the Mobile Phase: Use 10 mM Ammonium Acetate (pH 5.0–6.5). Do not rely on simple acid/water mixtures.

    • Match Sample Matrix: Dissolve standards in the same buffer as your samples.

Recommended Analytical Protocols

Method A: HILIC-MS/MS (Gold Standard for Trace Analysis)

Best for: Clearance assays, impurity profiling (< 1 ppm).

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 90% B to 50% B over 10 minutes. (Zwitterions retain more with higher organic).

  • Detection: ESI Negative Mode (

    
     transition).
    
Method B: IP-RP HPLC (Ion-Pairing Reversed Phase)

Best for: QC labs without MS, using CAD or ELSD.

  • Column: C18 (End-capped).

  • Mobile Phase A: Water + 5 mM Volatile Amine (e.g., Triethylamine or Hexylamine) + Acetic Acid (pH 6.0).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Mechanism: The amine ion-pairing reagent masks the sulfonic acid, making the molecule hydrophobic enough to stick to C18.

Troubleshooting Logic & Workflow

The following diagrams illustrate the decision-making process for selecting the correct detector and troubleshooting non-linearity.

Figure 1: Detector Selection Logic

DetectorSelection Start Start: Define Analytical Goal LimitCheck Required Limit of Quantitation (LOQ)? Start->LimitCheck HighConc > 100 ppm (Purity/Assay) LimitCheck->HighConc High Level Trace < 1 ppm (Clearance/Impurity) LimitCheck->Trace Trace Level UVCheck Is UV (200nm) Acceptable? HighConc->UVCheck MS Use LC-MS/MS (ESI Negative Mode) Trace->MS UVFail No: High Noise/Interference UVCheck->UVFail Drifting Baseline UVPass Yes: Simple Matrix UVCheck->UVPass Clean Baseline CAD Use CAD/ELSD (Quadratic Fit) UVFail->CAD UVPass->CAD Better Stability

Caption: Decision matrix for selecting the appropriate detector based on sensitivity requirements and matrix complexity.

Figure 2: Non-Linearity Troubleshooting Flow

NonLinearity Problem Issue: Non-Linear Calibration CheckConc Check Concentration Range Problem->CheckConc LowEnd Non-linear at Low End? CheckConc->LowEnd HighEnd Saturation at High End? CheckConc->HighEnd Matrix Is it Matrix Induced? CheckConc->Matrix Range is OK Adsorption Cause: Adsorption to Vials Fix: Use Polypropylene Vials LowEnd->Adsorption Dimerization Cause: Dimer Formation/Saturation Fix: Dilute Sample or Use Quadratic Fit HighEnd->Dimerization StandardAdd Fix: Standard Addition Method Matrix->StandardAdd Yes

Caption: Step-by-step diagnostic path for identifying the root cause of calibration failures.

References & Further Reading

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection - Factors Affecting Uniform Analyte Response. Retrieved from 4

  • Chromatography Online. (2020). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Retrieved from 1

  • National Institutes of Health (NIH). (2025). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Retrieved from 5

  • Global Research Online. (2011). Selection of Buffers in LC-MS/MS: An Overview. Retrieved from 6

  • PubChem. (2025).[7] Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (Compound Summary). Retrieved from 8

Sources

Validation & Comparative

Inter-Laboratory Analytical Comparison: Detection Strategies for 2-[di(propan-2-yl)amino]ethanesulfonic acid (DIPSO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the sphere of biopharmaceutical development, 2-[di(propan-2-yl)amino]ethanesulfonic acid , commonly known as DIPSO , serves as a critical zwitterionic buffering agent (Good's Buffer) with a pKa of 7.6. While essential for maintaining pH stability in cell culture and protein purification, DIPSO is classified as a process-related impurity. Regulatory bodies (FDA, EMA) mandate its clearance to established safety levels in final drug substances.

This guide provides an objective inter-laboratory comparison of the two primary detection methodologies: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry) and HPLC-CAD (High-Performance Liquid Chromatography with Charged Aerosol Detection). Unlike standard impurities, DIPSO lacks a distinct UV chromophore, rendering traditional UV-Vis detection (254 nm) obsolete and necessitating these advanced aerosol or mass-based detection strategies.

The Analyte: DIPSO Profile

Before selecting a method, laboratories must understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
IUPAC Name 2-[di(propan-2-yl)amino]ethanesulfonic acidN/A
Structure Secondary amine with two isopropyl groups and a sulfonic acid tail.Zwitterionic nature: Charge state is highly pH-dependent.
UV Activity Negligible (No conjugated

systems).
UV Detection is non-viable for trace analysis.
Polarity High (LogP < 0).Poor retention on C18 (Reversed-Phase) without ion-pairing reagents.
Matrix Biologics (Proteins, salts, media).[1]Requires rigorous protein precipitation to prevent column fouling.

Comparative Methodology: HILIC-MS/MS vs. HPLC-CAD

This section contrasts the two dominant workflows used across analytical laboratories. The choice of method dictates the inter-laboratory transferability and sensitivity limits.

Method A: HILIC-MS/MS (The Sensitivity Standard)

Best For: Trace-level detection (ppb range), clearance validation, and complex matrices.

  • Mechanism: Uses a hydrophilic stationary phase (e.g., ZIC-HILIC) to retain polar zwitterions via a water-layer partition mechanism, coupled with Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode.

  • Inter-Lab Variance Source: Matrix effects (ion suppression) are the primary cause of failure between labs. Use of a stable isotope-labeled internal standard (SIL-IS) is mandatory for correction.

Method B: HPLC-CAD (The Robustness Workhorse)

Best For: Process development, routine QC, and moderate concentrations (ppm range).

  • Mechanism: Analyte is nebulized, dried, and charged with ionized nitrogen. The charge measured is proportional to the mass of the analyte.

  • Inter-Lab Variance Source: Mobile phase volatility. CAD requires volatile buffers; non-volatile salts from the sample matrix can cause high background noise or detector saturation.

Comparative Data Summary
FeatureHILIC-MS/MSHPLC-CAD
Limit of Detection (LOD) 1 – 5 ng/mL50 – 100 ng/mL
Linearity (R²) > 0.995 (3 orders of magnitude)> 0.990 (Curvilinear, requires polynomial fit)
Selectivity High (Mass-based)Moderate (Separation-dependent)
Matrix Tolerance Low (Susceptible to Ion Suppression)Medium (Susceptible to non-volatile salts)
Cost per Analysis HighLow/Medium

Decision Logic & Workflow

The following diagram illustrates the decision pathway for selecting the appropriate detection architecture based on the stage of drug development.

DetectionStrategy Sample Sample: Bioprocess Fluid (Contains DIPSO) PreTreat Protein Precipitation (Acetonitrile/MeOH) Sample->PreTreat ConcCheck Est. Concentration? PreTreat->ConcCheck HighConc > 10 ppm (Process Optimization) ConcCheck->HighConc High Load LowConc < 1 ppm (Final Release) ConcCheck->LowConc Trace/Residual CAD Method: HPLC-CAD (Universal Detection) HighConc->CAD ResultA Output: % Clearance (Robust, Low Cost) CAD->ResultA MS Method: HILIC-MS/MS (MRM Mode) LowConc->MS ResultB Output: Trace Quantitation (High Sensitivity) MS->ResultB

Figure 1: Analytical Decision Matrix for DIPSO detection based on process stage and required sensitivity.

Validated Experimental Protocols

To ensure Trustworthiness and Reproducibility , the following protocols are designed to be self-validating.

Protocol A: HILIC-MS/MS (Trace Analysis)

1. Sample Preparation:

  • Mix 100 µL of sample with 400 µL of Acetonitrile containing 0.1% Formic Acid (precipitates proteins).

  • Vortex for 30s; Centrifuge at 10,000 x g for 10 min.

  • Transfer supernatant to a polypropylene vial. Glass vials may adsorb trace amines.

2. Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., SeQuant ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Buffer).

  • Mobile Phase B: Acetonitrile (Organic).

  • Gradient: 90% B to 40% B over 10 minutes. Note: HILIC requires high organic start.

  • Flow Rate: 0.3 mL/min.

3. Mass Spectrometry Parameters (MRM):

  • Ionization: ESI Positive Mode.

  • Precursor Ion: m/z 244.1 [M+H]+ (Calculated from DIPSO MW ~243.3).

  • Product Ions: m/z 114.1 (Isopropyl fragment) and m/z 88.1.

  • Collision Energy: Optimize per instrument (typically 20-30 eV).

Protocol B: HPLC-CAD (Routine Monitoring)

1. Sample Preparation:

  • Dilute sample 1:10 with Mobile Phase B to reduce salt load.

  • Filter through 0.2 µm PTFE filter.

2. Chromatographic Conditions:

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 4.6 x 150 mm.

  • Mobile Phase: Isocratic 80:20 Acetonitrile: 20mM Ammonium Formate (pH 3.0). Volatile buffer is mandatory for CAD.[2]

  • Detector Settings: Evaporation Temp 35°C; Data Collection Rate 10 Hz.

Inter-Laboratory Variability Analysis

When comparing results between laboratories, the following mechanism explains the most common discrepancies.

HILIC_Mechanism StatPhase Stationary Phase (Zwitterionic) WaterLayer Water-Enriched Layer (Stagnant) StatPhase->WaterLayer Hydration BulkMP Bulk Mobile Phase (Acetonitrile-Rich) BulkMP->WaterLayer Partitioning DIPSO DIPSO Analyte (Polar/Charged) DIPSO->WaterLayer Retained DIPSO->BulkMP Eluted

Figure 2: HILIC Partition Mechanism. Inter-lab variance often stems from inconsistent equilibration of the "Water-Enriched Layer" shown above.

Critical Control Point: HILIC columns require extensive equilibration (minimum 20 column volumes) compared to C18. Laboratories shortening this step will observe shifting retention times for DIPSO.

References

  • Eurofins Lancaster Laboratories. (2019). Residuals Testing for Bioprocess Validation.[3] Retrieved from [Link]

  • Zhang, L., et al. (2018). Systematic Comparison of Zwitterionic Materials. Journal of Chromatography A. Retrieved from [Link]

  • Vertex AI Search. (2023). HILIC-MS/MS vs CAD for Good's Buffers.

Sources

Technical Comparison: GC-MS vs. LC-MS for 2-[di(propan-2-yl)amino]ethanesulfonic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of 2-[di(propan-2-yl)amino]ethanesulfonic acid (CAS: 128869-82-9), a zwitterionic aminosulfonic acid structurally related to Good's buffers, presents a classic analytical dichotomy. Its high polarity and non-volatility make it a challenging candidate for Gas Chromatography-Mass Spectrometry (GC-MS) without extensive derivatization. Conversely, Liquid Chromatography-Mass Spectrometry (LC-MS) serves as the natural "Gold Standard" due to its compatibility with polar ionic species.

The Verdict:

  • Primary Recommendation: LC-MS/MS (HILIC mode) is the superior choice for routine quantitation, offering 10-100x lower Limits of Quantitation (LOQ) and simplified sample preparation.

  • Alternative Recommendation: GC-MS should be reserved for orthogonal confirmation or when LC-MS is unavailable, provided strict moisture control and silylation protocols are followed.

Analyte Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the foundation of robust method development.

PropertyValue / CharacteristicImpact on Analysis
Molecular Structure Ethanesulfonic acid backbone with a bulky di-isopropyl tertiary amine.Steric hindrance at the nitrogen; highly acidic sulfonic group.
Polarity High (Zwitterionic character).LC: Requires HILIC or Ion-Pairing. GC: Non-elutable without derivatization.
Acid/Base Sulfonic Acid pKa ~1.5; Amine pKa ~10.Permanently charged at neutral pH.
Volatility Negligible.Direct GC injection leads to thermal degradation (pyrolysis) in the inlet.

LC-MS/MS Methodology (The Gold Standard)

Separation Strategy: Why HILIC?

Reversed-Phase (C18) chromatography fails for this analyte because the sulfonic acid group causes it to elute in the void volume (


), leading to severe ion suppression from matrix salts. Hydrophilic Interaction Liquid Chromatography (HILIC)  is the requisite mode, utilizing a water-rich layer on a polar stationary phase to retain the analyte.
Recommended Protocol
  • Column: Zwitterionic HILIC (e.g., Merck SeQuant® ZIC®-HILIC or Waters Atlantis Premier BEH Z-HILIC).

    • Why: The zwitterionic stationary phase interacts electrostatically with both the amine and sulfonate groups, providing superior peak shape compared to bare silica.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 90% B to 40% B over 10 minutes.

    • Note: HILIC runs "backwards" compared to C18; higher water content elutes the polar analyte later.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (-) .

    • Mechanism:[1] The sulfonic acid group (

      
      ) readily deprotonates to 
      
      
      
      . Negative mode often has lower background noise than positive mode for sulfonates.
Detection (MRM Transitions)
  • Precursor Ion:

    
     208.1 
    
    
    
  • Quantifier Product:

    
     80.0 
    
    
    
    (Characteristic sulfonate fragment)
  • Qualifier Product:

    
     166.1 (Loss of isopropyl group)
    

LC_Workflow cluster_mechanism HILIC Mechanism Sample Aqueous Biological/Drug Matrix Prep Protein ppt (Acetonitrile 1:3) Centrifuge 10,000g Sample->Prep HILIC HILIC Separation (Partitioning into water layer) Prep->HILIC ESI ESI(-) Source Formation of [M-H]- HILIC->ESI MSMS Triple Quad MS MRM: 208 -> 80 ESI->MSMS

Figure 1: LC-MS/MS Workflow utilizing HILIC separation for polar retention.

GC-MS Methodology (The Orthogonal Alternative)

The Derivatization Challenge

The sulfonic acid group is the "Achilles' heel" for GC-MS. It must be capped to prevent adsorption and thermal degradation. Standard esterification (e.g.,


) is often insufficient for sulfonic acids. Silylation  is the preferred route, but it requires strictly anhydrous conditions.
Recommended Protocol
  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).

    • Role of TMCS: Acts as a catalyst to silylate the sterically hindered groups.

  • Solvent: Pyridine (scavenges acid byproducts) or Acetonitrile.

  • Reaction:

    • Lyophilize sample to complete dryness (Critical: Water destroys BSTFA).

    • Add 50 µL Pyridine + 100 µL BSTFA/TMCS.

    • Incubate at 70°C for 45 minutes.

  • GC Parameters:

    • Inlet: Splitless, 260°C.

    • Column: 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm.

    • Carrier: Helium, 1.0 mL/min constant flow.

  • MS Detection: Electron Impact (EI), 70 eV. Look for the Trimethylsilyl (TMS) ester peak.

Reaction Pathway

The sulfonic acid hydrogen is replaced by a trimethylsilyl group. The tertiary amine remains underivatized as it lacks active protons.



GC_Derivatization Analyte Analyte (Non-Volatile) R-SO3H Reaction Silylation 70°C, 45 min, Anhydrous Analyte->Reaction Reagent BSTFA + 1% TMCS Reagent->Reaction Derivative TMS-Ester Derivative (Volatile) R-SO3-TMS Reaction->Derivative GC GC-EI-MS Analysis Derivative->GC

Figure 2: Critical derivatization pathway for GC-MS analysis.

Comparative Performance Data

The following data represents typical performance metrics for aminosulfonic acid analysis based on validated industry standards.

FeatureLC-MS/MS (HILIC)GC-MS (Silylation)
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/mL 50 - 200 ng/mL
Linearity (

)
> 0.999 (4 orders of magnitude)> 0.990 (2-3 orders of magnitude)
Sample Preparation Time Low (30 mins)High (3-4 hours incl. drying)
Matrix Effects Susceptible to ion suppression (mitigated by dilution)Less susceptible, but inlet contamination is a risk
Reproducibility (RSD) < 5%10 - 15% (Derivatization variability)
Selectivity High (MRM specific transitions)Moderate (EI spectral matching)

Decision Matrix: Which Method to Choose?

Use this logic flow to select the appropriate technique for your specific project requirements.

Decision_Tree Start Start: Select Method Conc Is concentration < 100 ng/mL? Start->Conc Matrix Is matrix aqueous/biological? Conc->Matrix No LCMS USE LC-MS/MS (HILIC Mode) Conc->LCMS Yes (High Sensitivity Needed) Equip Is LC-MS/MS available? Matrix->Equip No (Dry Solid) Matrix->LCMS Yes (Avoid Drying Step) Equip->LCMS Yes GCMS USE GC-MS (Derivatization) Equip->GCMS No

Figure 3: Method selection decision tree.

References

  • PubChem. Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (Compound Summary). National Library of Medicine.[2] [Link][2]

  • ResolveMass Laboratories. GC-MS vs LC-MS: A Technical Comparison for Polar Analytes. [Link]

  • Agilent Technologies. Analysis of Pharmaceuticals and Personal Care Products in Water by LC/MS/MS.[3] [Link]

Sources

Limit of Detection and Quantification for 2-[di(propan-2-yl)amino]ethanesulfonic acid (DIPSO) Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible Buffer" Challenge

2-[di(propan-2-yl)amino]ethanesulfonic acid (DIPSO ) is a zwitterionic Good’s buffer widely used in biologics manufacturing and protein crystallization due to its pKa (7.6) and high solubility.[1][2] However, for analytical scientists, DIPSO presents a significant detection challenge: it lacks a distinct UV chromophore .

Traditional HPLC-UV methods fail to detect DIPSO at trace levels (residual impurity testing), often leading to "false negatives" in cleaning validation or drug substance purity assays.

This guide compares the two industry-standard approaches for overcoming this limitation: HILIC-CAD (Charged Aerosol Detection) and HILIC-MS/MS (Tandem Mass Spectrometry). We provide actionable protocols to achieve Limits of Detection (LOD) in the low nanogram range, ensuring compliance with ICH Q2(R1) guidelines.

Strategic Analysis: Selecting the Right Methodology

The choice between CAD and MS/MS depends on the stage of drug development and the required sensitivity threshold.

Method Decision Matrix

MethodSelection Start Start: Define Sensitivity Requirement Trace Trace Impurity / Cleaning Validation (< 100 ng/mL) Start->Trace Bulk Formulation / Bulk Analysis (> 1 µg/mL) Start->Bulk MS Select HILIC-MS/MS (Gold Standard for Sensitivity) Trace->MS Matrix Is Matrix Complex? (e.g., Serum, Lysate) Bulk->Matrix CAD Select HILIC-CAD (Robust QC Workhorse) Matrix->MS Yes (High Specificity Needed) Matrix->CAD No (Simple Buffer Matrix)

Figure 1: Decision matrix for selecting DIPSO quantification methods based on sensitivity and matrix complexity.

Comparative Performance Data

The following data represents achievable performance metrics using optimized Hydrophilic Interaction Liquid Chromatography (HILIC) separation.

FeatureHILIC-MS/MS (Triple Quad) HILIC-CAD HPLC-UV (210 nm)
Primary Mechanism Mass-to-Charge Ratio (m/z)Particle Charge MeasurementUV Absorbance (Low Selectivity)
Limit of Detection (LOD) 10 – 50 ng/mL 0.5 – 1.0 µg/mL > 100 µg/mL (Unreliable)
Limit of Quantification (LOQ) 50 – 100 ng/mL 1.5 – 3.0 µg/mL N/A
Linearity (R²) > 0.995 (Quadratic often needed)> 0.995 (Linear)Poor
Matrix Interference Low (MRM Specificity)Medium (Detects all non-volatiles)High
Suitability Residual Impurity / Cleaning ValidationRaw Material ID / FormulationNot Recommended

Expert Insight: UV detection at 195-210 nm is technically possible but practically useless for trace analysis due to baseline noise from mobile phase solvents and lack of specificity.

Deep Dive: HILIC-MS/MS Protocol (Gold Standard)

Why this works: DIPSO is highly polar. Reverse-phase (C18) columns fail to retain it, causing it to elute in the void volume with salts. HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar analytes using a water-rich layer on a polar stationary phase.

Instrumental Setup[3][4][5]
  • Column: Zwitterionic HILIC (e.g., Merck ZIC-HILIC or Agilent Poroshell 120 HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8 (Adjusted with dilute Ammonia/Acetic Acid).

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temp: 35°C.

MS/MS Parameters (ESI Positive Mode)

DIPSO forms a protonated molecular ion


.
  • Precursor Ion: m/z 244.1 (DIPSO)

  • Product Ions (Quantifier): m/z 154.2 (Loss of sulfonic acid group)

  • Product Ions (Qualifier): m/z 112.1

  • Source: Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

Experimental Workflow

MSWorkflow Sample Sample Prep (Dilute in 80% ACN) Inject Injection (2-5 µL) Sample->Inject Sep HILIC Separation (Retains Polar DIPSO) Inject->Sep Ion ESI+ Ionization (m/z 244.1) Sep->Ion Detect MRM Detection (>10 ng/mL LOD) Ion->Detect

Figure 2: HILIC-MS/MS analytical workflow for trace DIPSO detection.

Critical Success Factors (Self-Validating)
  • Sample Diluent: The sample must be dissolved in high organic content (e.g., 80% Acetonitrile) to match the initial mobile phase conditions. Injecting an aqueous sample into a HILIC column will cause peak distortion (solvent mismatch).

  • Buffer Concentration: Maintain at least 10mM ammonium acetate. HILIC mechanisms rely on electrostatic interactions; insufficient ionic strength leads to shifting retention times.[4]

Alternative: HILIC-CAD Protocol (Robust QC)

Why this works: Charged Aerosol Detection (CAD) is a "universal" detector for non-volatile analytes.[5][6] It does not rely on chromophores or ionization efficiency, making it more robust (though less sensitive) than MS.

Instrumental Setup[3][4][5]
  • Column: Same as MS method (ZIC-HILIC).

  • Detector: Thermo Scientific Corona Veo or similar CAD.

  • Nebulizer Temp: 35°C (Optimized for semi-volatiles).

  • Mobile Phase: Same as MS method (Volatile salts are mandatory for CAD).

Performance Causality
  • Linearity: CAD response is curvilinear. For a wide dynamic range, use a quadratic fit or a "Power Function" linearization setting in your CDS (Chromatography Data System).

  • LOD/LOQ: Expect an LOQ of ~1.5 µg/mL. This is sufficient for raw material purity testing (e.g., >99% purity checks) but may fail for cleaning validation swabbing limits (typically <500 ng/mL).

Scientific Integrity & Troubleshooting

Metal Complexation (The "Ghost" Peak)

DIPSO can chelate metal ions (Fe, Cu) leached from stainless steel LC systems.

  • Symptom: Broad peaks or low recovery.

  • Solution: Use a PEEK-lined column and bio-inert LC system. Alternatively, add 5 µM Medronic Acid or EDTA to Mobile Phase A to mask trace metals.

Matrix Effects in MS

Although HILIC moves DIPSO away from the void volume, salts from the biological buffer (PBS, NaCl) can suppress ionization.

  • Validation Step: Perform a Post-Column Infusion experiment. Infuse a constant flow of DIPSO standard while injecting a blank matrix. A dip in the baseline indicates suppression zones to avoid.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Application Note 72894.

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.

  • Merck Millipore. (2022). ZIC-HILIC Separation of Zwitterionic Buffers. Technical Guide.

Sources

A Comparative Guide to the Accurate and Precise Quantification of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in preclinical and clinical studies requiring robust bioanalytical methods.

Introduction: The Analytical Challenge of a Zwitterionic Aminosulfonic Acid

Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- (PubChem CID: 14782796) is a unique molecule characterized by two key functional groups: a strongly acidic sulfonic acid and a basic tertiary amine.[1] This structure renders the molecule zwitterionic across a wide pH range, presenting a significant challenge for conventional reversed-phase liquid chromatography (RPLC). Its high polarity and lack of a strong chromophore further complicate quantification, making traditional UV detection methods suboptimal.

Accurate and precise quantification of this and similar analytes is paramount in drug development, where such data underpins pharmacokinetic, toxicokinetic, and biomarker studies.[2][3] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous validation of bioanalytical methods to ensure data integrity.[2][4] This guide provides a comparative analysis of suitable analytical techniques, focusing on the principles of accuracy, precision, and selectivity required for regulatory compliance.

Comparative Analysis of Quantification Methodologies

The ideal analytical method for a polar, zwitterionic compound like Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- must overcome the inherent retention and detection challenges. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this task due to its superior sensitivity and selectivity.[2] The primary point of comparison, therefore, lies in the choice of chromatographic separation technique preceding mass analysis.

Methodology Principle Strengths Weaknesses Best Suited For
HILIC-MS/MS Partitioning of the polar analyte between a polar stationary phase and a high-organic-content mobile phase.[5][6]Excellent retention of polar and zwitterionic compounds.[5] High organic mobile phase enhances ESI-MS sensitivity.[6] Avoids MS-incompatible ion-pairing agents.[7]Can be sensitive to matrix effects.[8] Method development can be more complex than RPLC.[7]High-sensitivity quantification in complex biological matrices (plasma, urine, tissue).[9]
Ion-Pair RPLC-MS/MS An ion-pairing reagent is added to the mobile phase, forming a neutral complex with the analyte that can be retained on a nonpolar stationary phase.[10][11]Utilizes widely available and familiar RPLC columns and methods. Can provide good retention for ionic compounds.[10]Ion-pairing reagents can cause significant ion suppression in the MS source.[7] Reagents are often non-volatile and can contaminate the LC-MS system.[12]Situations where HILIC is not available or when existing RPLC methods need to be adapted. Not ideal for high-sensitivity MS detection.
Derivatization followed by RPLC-MS/MS Chemical modification of the analyte to append a nonpolar, easily ionizable group, allowing for strong retention on an RPLC column.Can dramatically improve chromatographic retention and MS sensitivity.[13] Well-established protocols exist for amines and acids.[13][14]Adds complexity and potential variability to sample preparation.[13] Derivatization reactions may be incomplete or produce byproducts.[15]Analysis of multiple amino- or acid-containing compounds in a single run; situations where extreme sensitivity is required.

Experimental Workflow and Protocols

Overall Quantification Workflow

The process from sample receipt to final concentration value is a multi-step workflow. Each stage must be optimized and validated to ensure the integrity of the final result.

Quantification Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Urine, etc.) Spike Spike with Internal Standard (IS) Sample->Spike 1 Extract Protein Precipitation or SPE Spike->Extract 2 Evap Evaporate & Reconstitute Extract->Evap 3 Inject Inject onto HILIC Column Evap->Inject 4 Separate Chromatographic Separation Inject->Separate 5 Ionize Electrospray Ionization (ESI) Separate->Ionize 6 Detect MRM Detection (MS/MS) Ionize->Detect 7 Integrate Peak Integration Detect->Integrate 8 Calibrate Calibration Curve Generation Integrate->Calibrate 9 Quantify Calculate Analyte Concentration Calibrate->Quantify 10

Caption: A typical bioanalytical workflow for quantification via LC-MS/MS.

Recommended Protocol: HILIC-MS/MS

This protocol provides a starting point for method development and validation, adhering to FDA guidelines on bioanalytical method validation.[4]

1. Preparation of Standards and Quality Controls (QCs):

  • Prepare a 1 mg/mL stock solution of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]- in methanol.

  • Prepare a separate stock solution for QCs to ensure integrity.[4]

  • Serially dilute the stock solution in a suitable solvent (e.g., 90:10 acetonitrile:water) to create calibration standards ranging from the expected Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).

  • Prepare at least three levels of QCs (low, medium, high) by spiking blank biological matrix.

2. Sample Preparation:

  • Thaw biological samples (e.g., plasma) and QC samples on ice.

  • To 50 µL of sample, add 10 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex for 1 minute.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 acetonitrile:10 mM ammonium formate).

3. LC-MS/MS Conditions:

  • LC System: UHPLC system capable of high-pressure gradients.

  • Column: A zwitterionic HILIC column (e.g., SeQuant ZIC®-HILIC) is recommended for robust separation of zwitterions.[16][17]

    • Dimensions: e.g., 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 min: 90% B

    • 5.0 min: 50% B

    • 5.1 min: 90% B

    • 8.0 min: 90% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: To be determined by infusing a standard solution of the analyte. A hypothetical transition for a compound with a molecular weight of 209.31 g/mol could be Q1: 210.1 -> Q3: [fragment ion].[1]

4. Method Validation:

  • The developed method must be validated according to regulatory guidelines.[4][9] Key parameters to assess include:

    • Selectivity and Specificity: Analyze blank matrix from multiple sources to ensure no interferences at the analyte's retention time.

    • Accuracy and Precision: Analyze replicate QCs at multiple concentrations across several days. Acceptance criteria are typically within ±15% (±20% at LLOQ) of the nominal value.[2]

    • Calibration Curve: Assess the linearity, range, and weighting of the curve.

    • Recovery and Matrix Effects: Evaluate the efficiency of the extraction process and the impact of the biological matrix on MS signal.[8]

    • Stability: Test the analyte's stability under various conditions (freeze-thaw, bench-top, long-term storage).

Data Interpretation and Performance Metrics

The following table presents hypothetical but realistic performance data for the described HILIC-MS/MS method, based on typical validation acceptance criteria.

Validation Parameter Acceptance Criteria (FDA) Hypothetical Performance Data
Linearity (r²) ≥ 0.990.998
Range (LLOQ - ULOQ) Defined by accurate and precise points1 - 1000 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.5%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.2% to +6.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-7.1% to +4.3%
Matrix Factor Consistent across lots0.95 (CV < 10%)
Recovery Consistent and precise> 85% (CV < 8%)

Conclusion and Recommendations

For the robust, accurate, and precise quantification of Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-, a HILIC-MS/MS method is the most scientifically sound approach. It effectively manages the compound's polar, zwitterionic nature, providing excellent chromatographic retention and compatibility with the high sensitivity of mass spectrometric detection.[6][7] Alternative methods, such as ion-pair RPLC, introduce significant risks of ion suppression and system contamination, making them less suitable for regulated bioanalysis.[7][12] Adherence to a rigorous validation protocol, as outlined by the FDA, is mandatory to ensure that the data generated is reliable and defensible for supporting drug development decisions.[2][4]

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services. [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. Bioanalysis Zone. [Link]

  • LipidQuan for Comprehensive and High-Throughput HILIC-based LC-MS/MS Targeted Lipid Quantitation. SCIEX. [Link]

  • HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Shimadzu. [Link]

  • Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Retention Behaviour of Aromatic Sulfonic Acids in Ion-Pair Reversed-Phase Column Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Determination of zwitterionic and cationic surfactants by high-performance liquid chromatography with chemiluminescenscent nitrogen detection. PubMed. [Link]

  • Ion-pairing chromatography - US4042327A.
  • Determination of zwitterionic and cationic surfactants by high-performance liquid chromatography with chemiluminescenscent nitrogen detection. ResearchGate. [Link]

  • HILIC-MS-High Resolution and Sensitivity for the Analysis of Very Polar Compounds. JSB. [Link]

  • Ion Pair Reagents - Octane Sulfonic Acid. Solumetrics. [Link]

  • Ion Pairing - Blessing or Curse?. LCGC International. [Link]

  • Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry. [Link]

  • Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. PubMed. [Link]

  • Application of Zwitterionic Ion Chromatography- Hydrophilic Interaction Liquid Chromatography for the Quantification and separation of Naringenin in Royal Jelly and Pollen extracts. Journal of Pharmaceutical Negative Results. [Link]

  • Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International. [Link]

  • MSA with LC MS. Chromatography Forum. [Link]

  • Ethanesulfonic acid, 2-[bis(1-methylethyl)amino]-. PubChem, National Center for Biotechnology Information. [Link]

  • Analysis of Genotoxic Impurities like Ethane Sulfonic acid esters in pharmaceutical substance by GC-MS/MS. Shimadzu Corporation. [Link]

  • Analysis of Aminoglycosides in Foods Using a Zwitterionic Stationary Phase and Liquid Chromatography-Tandem Mass Spectrometry. Waters Corporation. [Link]

  • SEC Assay for Polyvinylsulfonic Impurities in 2-(N-Morpholino)ethanesulfonic Acid Using a Charged Aerosol Detector. ResearchGate. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. PMC, National Center for Biotechnology Information. [Link]

  • Amino Acid Analysis: “How-To” Guide. Agilent. [Link]

Sources

"Uncertainty budget estimation for 2-[di(propan-2-yl)amino]ethanesulfonic acid analysis"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of biologics and high-precision enzymatic assays, the integrity of the buffering system is a critical quality attribute (CQA). DIPSO (CAS 68399-80-4), a zwitterionic Good's buffer with a pKa of ~7.6 (at 20°C), is frequently selected for its structural stability and minimal metal complexation. However, commercial "purity" labels (e.g., >99%) are often insufficient for GMP-regulated environments where the uncertainty of the purity value directly impacts the pH accuracy of the final formulation.

This guide objectively compares analytical methodologies for DIPSO, establishing a rigorous Uncertainty Budget based on Eurachem/CITAC guidelines. We demonstrate that while Quantitative NMR (qNMR) offers superior specificity, Potentiometric Titration remains the most robust workhorse for routine purity assessment—provided the uncertainty budget is correctly modeled.

Comparative Methodology: Selecting the Right Tool

To estimate uncertainty (


), we must first define the measurand.[1][2] The choice of method dictates the dominant sources of error (Type A vs. Type B).
FeaturePotentiometric Titration HPLC-CAD / UV Quantitative NMR (qNMR)
Principle Acid-Base Neutralization (Stoichiometric)Chromatographic SeparationNuclear Spin Resonance (Molar Ratio)
Traceability High (via NIST-traceable Titrant)Medium (Dependent on Ref Standard)Highest (Primary Ratio Method)
Specificity Low (Cannot distinguish structural isomers)High (Separates impurities)High (Structural elucidation)
Precision (RSD) < 0.2%0.5% - 1.0%< 0.5%
Primary Uncertainty Source Titrant Standardization & Endpoint DetectionReference Standard Purity & IntegrationInternal Standard Purity & S/N Ratio
Best For Assay (Total Purity) Impurity Profiling Primary Reference Material Certification
Decision Matrix for DIPSO Analysis

The following logic flow illustrates when to deploy which method based on the data requirement.

MethodSelection Start Start: Define Requirement IsPurity Is Goal Absolute Purity? Start->IsPurity IsImpurity Is Goal Specific Impurities? Start->IsImpurity Titration Potentiometric Titration (High Precision, Low Cost) IsPurity->Titration Routine QC qNMR qNMR (SI Traceable Gold Standard) IsPurity->qNMR Reference Std Cert HPLC HPLC-CAD/ELSD (High Specificity) IsImpurity->HPLC U_Titration u ~ 0.2% Dominant: Titrant Vol Titration->U_Titration U_HPLC u ~ 1.0% Dominant: Response Factor HPLC->U_HPLC U_qNMR u ~ 0.3% Dominant: Weighing qNMR->U_qNMR

Figure 1: Decision matrix for selecting DIPSO analytical methods based on uncertainty requirements.

Deep Dive: Uncertainty Budget for Potentiometric Titration

We focus on Potentiometric Titration as it is the industry standard for assaying buffer raw materials. The following protocol and budget estimation follow the Eurachem/CITAC Guide CG 4 [1].

Experimental Protocol (Self-Validating)

Objective: Determine DIPSO purity (% w/w) via neutralization with NaOH.

  • Drying: Dry DIPSO powder at 105°C for 2 hours to remove moisture (hygroscopic interference).

  • Weighing: Accurately weigh ~0.25 g (

    
    ) of DIPSO into a titration vessel using a 5-digit analytical balance.
    
    • Validation: Use an anti-static gun to prevent drift.

  • Dissolution: Dissolve in 50 mL degassed deionized water (

    
    ).
    
  • Titrant: Use 0.1 N NaOH, standardized against NIST Potassium Hydrogen Phthalate (KHP).

  • Titration: Titrate potentiometrically using a combined glass pH electrode.

  • Endpoint: Determine the equivalence point (

    
    ) using the second derivative method (
    
    
    
    ).
The Mathematical Model

The purity (


) is calculated as:


Where:

  • 
    : Volume of NaOH at equivalence (L)
    
  • 
    : Concentration of titrant (mol/L)
    
  • 
    : Molecular Weight of DIPSO (243.28  g/mol )[3][4]
    
  • 
    : Mass of DIPSO sample (g)[4]
    

Constructing the Uncertainty Budget

We must identify and quantify every source of uncertainty contributing to the equation above.

Cause and Effect (Ishikawa) Diagram

The following diagram visualizes the uncertainty sources required for the budget.

UncertaintyFishbone Total Total Uncertainty (u_c) Titrant Titrant Conc (C) Titrant->Total Volume Volume (V_eq) Volume->Total Mass Sample Mass (m) Mass->Total MW Molar Mass (MW) MW->Total Rep Repeatability Rep->Total T_Std Standardization T_Std->Titrant T_Temp Temp Effect T_Temp->Titrant V_Cal Burette Calib V_Cal->Volume V_Temp Expansion (Temp) V_Temp->Volume V_Read Endpoint Detection V_Read->Volume M_Bal Balance Linearity M_Bal->Mass M_Buoy Buoyancy M_Buoy->Mass

Figure 2: Ishikawa (Fishbone) diagram identifying uncertainty sources for DIPSO titration.

Quantification of Components (Example Calculation)

Assume a measurement result of 99.50% purity. We evaluate the standard uncertainty (


) for each component.
A. Mass of Sample (

g)
  • Balance Tolerance:

    
     g (Rectangular distribution).
    
    • 
       g.
      
  • Standard Uncertainty (

    
    ): 
    
    
    
    g (Weighing involves tare + gross).
B. Volume of Titrant (

mL)
  • Calibration: Manufacturer states

    
     mL (Triangular distribution).
    
    • 
       mL.
      
  • Temperature: Water expansion coefficient

    
     /°C. Lab temp variation 
    
    
    
    °C.
    • 
       mL.
      
  • Combined

    
    : 
    
    
    
    mL.
C. Titrant Concentration (

mol/L)
  • Derived from standardization against KHP. Usually, this is a combined uncertainty from the standardization process.[5]

  • Typical Value:

    
     mol/L.
    
D. Molar Mass (

g/mol )[3][4]
  • Based on IUPAC atomic weights. Uncertainty is negligible compared to others but included for completeness.

  • 
     g/mol .
    
E. Repeatability (Type A)
  • 5 replicates of the DIPSO assay yielded a standard deviation (

    
    ) of 0.15%.
    
  • Standard uncertainty of the mean (

    
    ): 
    
    
    
    .
Combined Uncertainty Calculation Table

We convert all uncertainties to Relative Standard Uncertainties (


) to combine them.
SourceValue (

)
Standard Uncertainty (

)
Relative Uncertainty (

)

Contribution %
Mass (

)
0.2500 g0.000082 g


~10%
Volume (

)
10.00 mL0.0090 mL


~78%
Conc (

)
0.1000 N0.0001 N

(Included in V/Rep usually, but here separated)

(High if not standardized well)
Repeatability 99.50 %0.067 %


~43%
Molar Mass 243.280.005

Negligible<1%

Note: The dominant error source in titration is typically the Volumetric delivery and Repeatability (which encompasses endpoint detection noise).

Calculation of Combined Relative Uncertainty (


): 



Combined Standard Uncertainty (


): 


Expanded Uncertainty (


): 
Using a coverage factor 

(95% confidence level):

Results & Interpretation

For a DIPSO sample assayed at 99.5% , the result should be reported as:

Purity = 99.5% ± 0.2% (k=2)

Comparison with Alternatives
  • HPLC: Typically yields

    
     due to the reliance on response factors and integration baselines. While HPLC is better for identifying the 0.5% impurity, it is less precise for quantifying the 99.5% main peak [2].
    
  • qNMR: Can achieve

    
     [3]. It is the only viable alternative to titration for absolute purity but requires expensive instrumentation and deuterated solvents.
    
Recommendations
  • For Formulation: Use the Titration value for calculating molarity. The lower uncertainty (0.2%) ensures pH stability.

  • For Stability Studies: Use HPLC to track the appearance of degradation products (e.g., amine oxides), as titration cannot distinguish between DIPSO and its acidic degradation byproducts.

References

  • Eurachem/CITAC. (2012).[2] Guide CG 4: Quantifying Uncertainty in Analytical Measurement, 3rd Edition. Link

  • Meyer, V.R. (2007). Measurement Uncertainty of Liquid Chromatography. Journal of Chromatography A. Link

  • BIPM. (2008). Evaluation of measurement data — Guide to the expression of uncertainty in measurement (GUM). JCGM 100:2008.[5] Link

  • PubChem. (2025). Compound Summary for CID 65236, DIPSO. National Library of Medicine. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.